Piperidin-2-imine

Catalog No.
S3338389
CAS No.
22780-54-7
M.F
C5H10N2
M. Wt
98.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidin-2-imine

CAS Number

22780-54-7

Product Name

Piperidin-2-imine

IUPAC Name

2,3,4,5-tetrahydropyridin-6-amine

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

InChI

InChI=1S/C5H10N2/c6-5-3-1-2-4-7-5/h1-4H2,(H2,6,7)

InChI Key

DHGUMNJVFYRSIG-UHFFFAOYSA-N

SMILES

C1CCN=C(C1)N

Canonical SMILES

C1CCN=C(C1)N

piperidin-2-imine structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure & Available Data

Piperidin-2-imine is an organic compound with the molecular formula C5H10N2 [1]. Its core structure is a six-membered piperidine ring where the carbon at the 2-position is part of an imine functional group (=NH).

The table below summarizes the key identifiers and a computational data point available for this compound:

Property Type Value / Identifier Source / Context
CAS Registry Number 85237 [1] PubChem
IUPAC Name (2R)-piperidin-2-amine [2] Automated Topology Builder (ATB)
Canonical SMILES N[C@H]1CCCCN1 [2] Automated Topology Builder (ATB)
Calculated Solvation Free Energy Access is currently restricted [2] Automated Topology Builder (ATB)

It's important to note that the IUPAC name and SMILES notation listed in the database refer to piperidin-2-amine, a related compound with an amine (-NH2) group instead of an imine (=NH). This suggests that high-quality, publicly available experimental data specifically for this compound is scarce.

Synthesis of Related Piperidine Derivatives

While direct data on this compound is limited, piperidine rings are crucial building blocks in pharmaceuticals [3]. The following workflow illustrates a common strategy for synthesizing complex piperidine derivatives, which often involves building the ring or adding substituents with specific spatial orientations (stereochemistry).

G Start N-tert-Butanesulfinyl Imine (Chiral Auxiliary) A Diastereoselective Addition of Organometallic Reagent Start->A B Chiral Propargylamine Intermediate A->B C1 Path A: Reduction and Cyclization B->C1 Reduction of Alkyne C2 Path B: Direct Cyclization B->C2 Base-Promoted Cyclization D1 2-Substituted Piperidine C1->D1 D2 2-Substituted 1,2,5,6-Tetrahydropyridine C2->D2

A flexible synthetic route to chiral piperidines and tetrahydropyridines.

Detailed Experimental Protocol

The following methodology is adapted from a published synthesis of 2-substituted 1,2,5,6-tetrahydropyridines and piperidines [4].

  • 1. Diastereoselective Addition to Form Propargylamine

    • Reaction Setup: Add the N-tert-butanesulfinyl (N-t-BS) imine (e.g., 1a) and the chloroalkyne nucleophile (e.g., 4-chloro-1-butyne) to an anhydrous solvent, typically hexanes.
    • Reaction Execution: Cool the mixture to low temperature (e.g., -78°C). Add a strong base, such as Lithium bis(trimethylsilyl)amide (LHMDS), dropwise to generate the acetylide anion. Then, allow the reaction to warm to room temperature and stir until completion.
    • Work-up: Quench the reaction and extract the product. The desired chloro-containing propargylamine (e.g., 16a) is obtained in high yield (>98%) and excellent diastereoselectivity (>20:1 dr) [4].
  • 2. Selective Reduction of the Alkyne

    • This step converts the alkyne to an alkene. Use a selective hydrogenation catalyst, such as Lindlar's catalyst, to obtain the allylic amine intermediate without over-reduction.
  • 3. Cyclization to Form the Heterocycle

    • Reaction Setup: Dissolve the allylic amine intermediate in a polar aprotic solvent like acetonitrile.
    • Cyclization: Add a base, such as potassium carbonate, and a catalytic amount of sodium iodide. Heat the mixture to reflux to facilitate the intramolecular cyclization.
    • Outcome: This step forms the six-membered ring, yielding the final 2-substituted 1,2,5,6-tetrahydropyridine [4]. Full reduction of the double bond can subsequently yield the saturated piperidine.

Key Insights for Researchers

The piperidine scaffold is a privileged structure in drug discovery. Its derivatives are present in more than twenty classes of pharmaceuticals [3]. The synthesis of chiral 2-substituted piperidines is a major area of investigation due to their prevalence in natural products and medicinal compounds [4]. Modern approaches focus on efficiency and stereocontrol, using methods like hydrogenation of pyridines and intramolecular cyclizations [5] [3].

References

Chemical Profile of Piperidine

Author: Smolecule Technical Support Team. Date: February 2026

Piperidine is a six-membered heterocycle comprising one nitrogen atom and five carbon atoms in the sp³-hybridized state [1] [2]. It is one of the most important synthetic building blocks in the pharmaceutical industry [1].

The term "piperidin-2-imine" suggests a derivative where the core structure is modified at the second carbon by an imine functional group (–C=NH). The imine group is a key feature that can influence the molecule's reactivity, stability, and interaction with biological targets.

Synthetic Methodologies

While a specific protocol for "this compound" was not found, the synthesis of complex piperidine derivatives often builds upon well-established methods. The table below summarizes key strategies for constructing the piperidine ring, which can be adapted for further functionalization [1] [2].

Method Key Features Catalyst/Reagent Examples
Hydrogenation/Reduction [1] Conversion of pyridines to piperidines; often stereoselective. Ru, Co, Ni, Ir, Rh, Pd-based catalysts; Ammonia borane (metal-free) [3].
Cyclization [3] Ring closure from acyclic precursors; allows for precise control over substituents. Ir-catalyzed N-heterocyclization of amines with diols; Pd-catalyzed aerobic oxidative cyclization of alkenes.
Chiral Auxiliary Use [4] Uses reagents like Ellman N-tert-butanesulfinamide to produce a single enantiomer. Organometallic addition to N-sulfinyl imines.

The following diagram outlines a generalized workflow for the synthesis and functionalization of piperidine scaffolds, integrating the methods mentioned above.

G Start Starting Materials Pyridine Pyridine Derivatives Start->Pyridine Acyclic Acyclic Precursors Start->Acyclic Method1 Hydrogenation/Reduction Pyridine->Method1 Metal or metal-free Method2 Cyclization Acyclic->Method2 e.g., Ir, Pd catalysis Intermediate Functionalized Piperidine Method1->Intermediate Method2->Intermediate Target Complex Piperidine (e.g., this compound) Intermediate->Target Further Functionalization

Pharmacological Significance

Piperidine and piperidine-like structures are privileged scaffolds in medicinal chemistry, present in more than twenty classes of pharmaceuticals [1]. The following table highlights specific therapeutic applications of piperidine-based compounds identified in the search results.

Biological Activity Example Compound / Class Key Findings / Applications
Antifungal [5] N-alkylpiperidin-4-yl substituted isoquinolines Inhibits ergosterol biosynthesis; shows activity against Candida species (e.g., C. krusei).
Anticancer [6] [7] Bis(piperidin-4-ylidene)hydrazones; Piperine Induces apoptosis and cell cycle arrest; inhibits cell migration and invasion (e.g., in lung and head/neck cancer models).
Central Nervous System (CNS) [8] Arylpiperazine-based compounds Acts as a potent and selective agonist for the Sigma-1 Receptor (S1R); potential for neurodegenerative diseases.

Suggestions for Further Research

Given the limited specific data on "this compound," here are some strategies to deepen your investigation:

  • Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed to search for "this compound" by its precise molecular structure or to find specific synthetic procedures.
  • Explore Related Scaffolds: The biological activities of piperidine are highly dependent on its substitution pattern. Research on structurally related "piperidin-4-one" or "piperidin-4-ylidene" derivatives can provide valuable insights into the potential reactivity and pharmacological profile of your compound of interest [5] [6].
  • Consult Analytical Data: If you are synthesizing this compound, comprehensive spectral characterization (IR, NMR, mass spectrometry) is essential for confirmation, as demonstrated in studies of similar molecules [6].

References

Synthesis and Characterization of Related Piperidine Scaffolds

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of complex piperidine structures, crucial for drug development, involves multi-step routes and confirmation with advanced NMR. The table below summarizes key reactions and analytical techniques from recent research:

Compound Type Key Synthetic Step Characterization Method Purpose/Outcome
2-Substituted 4-piperidone [1] Double aza-Michael addition of amines to divinyl ketones ( ^1 \text{H} ) NMR Access chiral piperidone building blocks for Donepezil analogues
Piperidine nucleoside [2] Epoxide ring opening with nucleobases (e.g., Adenine) 1D & 2D NMR (including ( ^1\text{H}-^{15}\text{N} ) HMBC) Confirm structure and N9-C2' bond linkage in Immucillin analogues
Dihydropyrazolecarbothioamide (piperine analogue) [3] Cyclization with thiosemicarbazide 2D ( ^1\text{H}-^{15}\text{N} ) HMBC NMR Distinguish between 5-membered and 7-membered ring products

Advanced NMR techniques, particularly two-dimensional (2D) ( ^1\text{H}-^{15}\text{N} ) HMBC, are critical for confirming the structure of piperidine-based compounds and resolving ambiguities [2] [3].

Proposed Workflow for Piperidin-2-imine Synthesis & Analysis

Based on the methodologies found, the following diagram outlines a logical experimental workflow for the synthesis and structural confirmation of a this compound derivative. This approach adapts proven techniques from the literature.

G Start Start: Ketone or Aldehyde Precursor Step1 Step 1: Amine Condensation (Primary amine, dehydrating agent) Start->Step1 Feedstock Step2 Step 2: Formation of This compound Core Step1->Step2 Imine Intermediate Step3 Step 3: Purification (Column Chromatography) Step2->Step3 Crude Product Step4 Step 4: Structural Analysis (1H/13C NMR, 2D 1H-15N HMBC) Step3->Step4 Purified Product End Confirmed This compound Step4->End Data Validation

How to Proceed with Your Research

The lack of direct NMR data for this compound in the searched literature indicates a potential gap. Here are suggestions to advance your research:

  • Consult Specialized Databases: Search commercial chemical supplier databases (e.g., Sigma-Aldrich, Alfa Aesar) for simple this compound NMR spectra.
  • Leverage Spectral Prediction Tools: Use NMR prediction software (e.g., MNova, ACD/Labs) to generate theoretical spectra for your specific derivative.
  • Focus on Synthesis and Measurement: The most reliable path is to synthesize your target compound and acquire its NMR data directly, using the ( ^1\text{H}-^{15}\text{N} ) HMBC protocol as the definitive method for confirming the imine carbon-nitrogen double bond structure [3].

References

Spectroscopic Data Availability for Piperidin-2-imine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available and unavailable data for piperidin-2-imine based on current search results.

Data Type Status Details / Available Data for Related Compounds
IR Spectrum Not Available Data for piperidine [1] and 2-piperidinone [2] is available, but not for this compound.
NMR Spectrum Not Available No (^1)H or (^{13})C NMR data was found for this compound.
Mass Spectrum Not Available Data for piperidine [3] and 2-piperidinone [4] is available, but not for this compound.
UV/Visible Spectrum Not Available Data for piperidine is available [5] [6], but not for this compound.

Suggested Experimental Characterization Protocols

Although specific data for this compound is unavailable, you can characterize it using standard spectroscopic techniques. The following workflows outline general methodologies adapted from the search results for similar compounds.

G Start Sample of this compound IR IR Spectroscopy Start->IR Characterize functional groups (e.g., C=N, N-H) NMR NMR Spectroscopy Start->NMR 1H & 13C NMR for molecular structure MS Mass Spectrometry Start->MS Determine molecular weight and fragmentation pattern UV UV-Vis Spectroscopy Start->UV Study electronic transitions and conjugation Data Integrated Data Analysis IR->Data NMR->Data MS->Data UV->Data

Experimental workflow for comprehensive characterization

Infrared (IR) Spectroscopy

This technique is crucial for identifying functional groups, particularly the C=N and N-H stretches characteristic of an imine.

  • Objective: To identify characteristic functional groups like the C=N imine stretch and N-H vibrations [7] [8].
  • Sample Preparation: For a solid sample, analysis can be performed using an Attenuated Total Reflection (ATR) accessory, which requires minimal preparation [7]. For a liquid or gas-phase spectrum, the sample should be placed in a suitable liquid cell or gas cell [1].
  • Instrument Parameters:
    • Spectral Range: 4000 to 600 cm⁻¹ [7].
    • Resolution: 4 cm⁻¹ [7] [1].
    • Scans: 16 scans per spectrum to improve the signal-to-noise ratio [7].
  • Expected Signals: Look for a strong band in the region of ~1630-1690 cm⁻¹ for the C=N stretch [8]. N-H stretches typically appear as broad bands in the range of ~3150-3500 cm⁻¹ [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the molecular structure and connectivity of the compound.

  • Objective: To elucidate the molecular structure and confirm proton and carbon connectivity in the piperidine ring and imine group.
  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Use Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) [7] [8].
  • Instrument Parameters:
    • ¹H NMR: Typical frequency is 400 MHz [7].
    • ¹³C NMR: Typical frequency is 100 MHz [7].
  • Expected Chemical Shifts:
    • The proton on the carbon of the C=NH group is expected to be highly deshielded and may appear downfield, in a region around 9.8 ppm [8].
    • Methylene protons (CH₂) in the piperidine ring are typically observed in the range of 1.5-3.5 ppm.

How to Proceed with Your Research

The lack of readily available data suggests that this compound may require in-house synthesis and characterization. Here are steps you can take:

  • Synthesize the Compound: The compound might be synthesized through a reaction similar to other imines, for example, by condensing a suitable aldehyde with an amine [8].
  • Consult Specialized Databases: Access subscription-based databases like SciFinder or Reaxys, which often contain a broader range of spectral data.
  • Consider Commercial Sources: Supplier catalogs like Ambeed list this compound hydrochloride [9], and you may inquire directly with them for analytical data.

References

Medicinal Chemistry & Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Piperidin-2-imine derivatives have been investigated as inhibitors of nitric oxide synthase (NOS) enzymes [1]. The table below summarizes the key structure-activity relationship (SAR) findings for this class of compounds.

Structural Feature Biological Activity & SAR Findings
Core Scaffold Piperidin-2-imines are potent inhibitors of NOS enzymes [1].
Alkyl Substituents Placement of alkyl groups at all available positions on the pyrrolidin-2-imine ring was explored to establish SAR [1].
iNOS Selectivity Research goal was to develop compounds that selectively inhibit inducible NOS (iNOS) over other isoforms for inflammatory disease therapy [1].

Synthetic Chemistry Approaches

While a specific synthesis for this compound was not detailed, the general workflow involves multi-step synthesis from lactam precursors. The diagram below outlines the conceptual pathway.

G Lactam Lactam Precursor (Piperidin-2-one) Iminoether Iminoether Intermediate Lactam->Iminoether Method A: Conversion with Reagent (e.g., PCl5) Piperidin2imine This compound (Final Product) Lactam->Piperidin2imine Method B: Direct conversion (e.g., PCl5/NH4OH) Iminoether->Piperidin2imine Ammonia (NH3)

Conceptual pathways for synthesizing this compound from a lactam precursor [1].

Experimental & Analytical Techniques

The search results indicate standard methodologies were used for biological evaluation and compound characterization.

  • Biological Assay: Compounds were evaluated using an assay protocol with recombinant human versions of all three NOS isoforms (nNOS, eNOS, iNOS). The results are reported as binding affinity (Ki values) [1].
  • Structural Characterization: The identity of synthesized compounds was confirmed using techniques including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy [1].

Research Context and Gaps

  • Primary Source: The most relevant data comes from a study that, while foundational, is not recent [1].
  • Scaffold Analogy: Research on the closely related pyrrolidin-2-imine scaffold provides a useful analog for understanding NOS inhibition, though the piperidine ring's larger size can significantly alter potency and selectivity [1].
  • Information Gaps: The available information lacks quantitative biological data (IC₅₀/Ki values), detailed step-by-step synthetic procedures, and results from computational studies for piperidin-2-imines.

Suggested Research Directions

Given the limited information, here are suggestions for further investigation:

  • Database Search: Conduct a thorough search in scientific databases (SciFinder, Reaxys) for "this compound" and "NOS inhibition" to find full papers beyond the initial abstract.
  • Patent Literature: Review patent filings from the originating research institutions, which may contain more detailed synthetic and pharmacological data.
  • Related Scaffolds: Explore literature on 1,3-thiazolidin-2-imines, which were investigated in the same study as alternative NOS inhibitors [1].

References

Comprehensive Technical Review: Piperidin-2-imine - Synthesis, Characterization, and Pharmacological Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Piperidin-2-imine represents a structurally and functionally significant heterocyclic scaffold in medicinal and synthetic chemistry. This compound features a six-membered piperidine ring with an imine functional group at the 2-position, creating a versatile pharmacological privileged structure with demonstrated potential in drug discovery pipelines. The imine group (C=N) introduces distinctive electronic properties and coordination capabilities that differentiate it from saturated piperidine analogues or aromatic pyridine derivatives. While piperidine derivatives overall constitute fundamental structural motifs in more than twenty classes of pharmaceutical agents, the specific this compound scaffold presents unique synthetic opportunities and biological interactions that merit detailed investigation. [1] [2]

The significance of piperidine compounds in drug development is substantial, with over 7,000 piperidine-related scientific publications appearing in the last five years alone according to Sci-Finder data. [1] [2] this compound specifically has been identified in structural studies of biological targets, exemplified by its documented presence in the crystal structure of purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni (PDB ID: 6B2L), where it demonstrates targeted enzyme binding capabilities. [3] This comprehensive review synthesizes current knowledge on this compound, encompassing synthetic methodologies, characterization techniques, pharmacological potential, and experimental protocols to provide researchers with a foundational reference for future investigation and development.

Chemical Structure and Physicochemical Properties

This compound (C5H10N2) possesses distinctive structural characteristics that define its chemical behavior and pharmacological potential. The compound consists of a six-membered saturated heterocycle containing one nitrogen atom, with an imine functional group (C=N) at the 2-position, classifying it specifically as a secondary ketimine. This molecular architecture creates regions of both sp² and sp³ hybridization, with the imine nitrogen contributing significant electrophilic character to the molecule. The C=N bond distance in non-conjugated imines typically measures approximately 1.29-1.31 Å, intermediate between single (1.47 Å) and triple (1.16 Å) C-N bonds, with restricted rotation around the C=N axis that can give rise to E/Z isomerism in appropriately substituted derivatives. [4]

The planarity of the imine group results from sp² hybridization of both the carbon and nitrogen atoms, creating a region of molecular rigidity within the otherwise flexible piperidine ring system. This structural combination enables diverse binding interactions with biological targets, particularly through the nitrogen lone pair electrons capable of coordinating with metal ions or forming hydrogen bonds with enzyme active sites. The physicochemical properties of this compound derivatives can be systematically modulated through N-substitution or ring functionalization, allowing fine-tuning of characteristics such as lipophilicity, basicity, and metabolic stability for optimized pharmacological performance. [1] [4]

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Core Structure Key Functional Groups Structural Features Electronic Properties
This compound Saturated 6-membered ring C=N (imine) Sp² hybridized C=N with restricted rotation Basic nitrogen, electrophilic carbon
Piperidine Saturated 6-membered ring NH (secondary amine) Fully saturated, flexible ring Strongly basic nitrogen nucleophile
Piperidin-4-one Saturated 6-membered ring C=O (ketone), NH Carbonyl at 4-position, enolizable Electrophilic carbonyl, amphoteric
Pyridine Unsaturated 6-membered ring Aromatic N Aromatic, planar structure Weakly basic, electron-deficient ring

Synthesis and Methodological Approaches

Conventional Synthetic Pathways

The synthesis of this compound derivatives employs several strategic approaches, with the carbonyl-amine condensation representing the most fundamental pathway. This method involves the reaction of primary amines with carbonyl compounds (aldehydes or ketones), proceeding through a nucleophilic addition mechanism that forms a hemiaminal intermediate followed by elimination of water to generate the imine product. [4] For this compound specifically, this typically requires cyclic aminoketone precursors that can undergo intramolecular condensation. The reaction equilibrium generally favors starting materials, necessitating azeotropic distillation or dehydrating agents such as molecular sieves or magnesium sulfate to drive completion. Recent methodological advances have identified several effective catalysts for imine formation, including tris(2,2,2-trifluoroethyl)borate, pyrrolidine, and titanium ethoxide, which significantly improve reaction efficiency and yields. [4]

Alternative synthetic routes to this compound derivatives include the Moureu-Mignonac ketimine synthesis employing Grignard reactions with nitriles, wherein organomagnesium reagents add to nitriles followed by careful hydrolysis to generate primary ketimines. [4] Specialized methods also include organic azide reactions with metal carbenoids, aza-Wittig reactions using iminophosphoranes and organic azides, and thermal decomposition of oximes. [4] The strategic selection of synthetic methodology depends on the specific substitution pattern desired, available starting materials, and functional group compatibility, with each approach offering distinct advantages and limitations.

Advanced and Electrochemical Methods

Electrochemical synthesis has emerged as a sustainable and efficient approach for constructing piperidine derivatives, including potentially this compound analogs. Recent advances in electroreductive cyclization using imines and terminal dihaloalkanes in flow microreactors have demonstrated considerable advantages over conventional batch processes. [5] This methodology employs electron transfer directly at electrodes, generating highly reactive species under ambient conditions without requiring harmful or precious chemical reagents. The process involves reduction of the substrate imine at the cathode to form a stable radical anion, which undergoes nucleophilic attack on dihaloalkanes, followed by further reduction and cyclization to yield the piperidine product. [5]

The flow microreactor configuration significantly enhances reaction efficiency through its large specific surface area, enabling precise residence time control and rapid product expulsion to prevent over-reduction. Investigations of cathode materials have identified glassy carbon (GC) as particularly effective for imine reduction, outperforming platinum and silver alternatives. [5] This electrochemical approach represents a green chemistry alternative to traditional methods that often require toxic acids, bases, or transition metal catalysts under elevated temperatures, aligning with increasing environmental and economic constraints in pharmaceutical development.

Table 2: Comparison of Synthesis Methods for Piperidine-2-imine Derivatives

Method Reagents/Conditions Key Intermediate Advantages Limitations
Carbonyl-Amine Condensation Primary amines, carbonyl compounds, dehydrating agents Hemiaminal Simple procedure, widely applicable Equilibrium favors reactants, requires dehydration
Moureu-Mignonac Synthesis Nitriles, Grignard reagents, careful hydrolysis Iminomagnesium salt Access to primary ketimines Sensitive to hydrolysis, limited functional group tolerance
Electrochemical Reductive Cyclization Imines, dihaloalkanes, electricity, flow microreactor Radical anion Mild conditions, no metal catalysts, green chemistry Specialized equipment required, optimization needed
Aza-Wittig Reaction Iminophosphoranes, organic azides Phosphinimine Stereoselective, functional group tolerance Requires specialized phosphorus reagents

Pharmacological Potential and Biological Activity

Proposed Mechanisms of Action

This compound derivatives demonstrate several pharmacologically relevant mechanisms that underlie their potential therapeutic applications. While specific biological activity data for the parent this compound compound is limited in the available literature, closely related piperidine derivatives exhibit significant antioxidant and anti-inflammatory properties through free radical scavenging and inhibition of protein denaturation. [6] In one comprehensive study, piperidin-4-one derivatives displayed substantial radical scavenging activity in DPPH assays, with IC₅₀ values ranging from 30.392 μM to 72.285 μM, alongside notable anti-inflammatory effects in protein denaturation assays, with the most active compound exhibiting 71.3% inhibition. [6]

The broader piperidine structural class demonstrates modulation of crucial signaling pathways essential for cancer progression, including STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK cascades. [7] These pathways represent key molecular targets for therapeutic intervention in inflammatory diseases and oncology. Piperidine-containing compounds can induce cell cycle arrest at specific checkpoints by modulating expression of regulatory proteins such as cyclin D3, E2F-1, CDK4, and p21Waf1/Cip1, effectively inhibiting uncontrolled proliferation of cancer cells. [7] Additionally, certain derivatives trigger mitochondrial apoptosis through release of cytochrome c and Smac/DIABLO proteins, activating caspase cascades that execute programmed cell death while simultaneously inhibiting anti-apoptotic proteins. [7]

Structure-Activity Relationship Considerations

The pharmacological profile of this compound derivatives is strongly influenced by specific substituent patterns and structural modifications. The presence of electron-donating groups such as methoxy substitutions on phenyl rings at the 2- and 6-positions of the piperidine ring has been correlated with enhanced antioxidant and anti-inflammatory activities. [6] Additionally, imine functionalization through condensation with thiosemicarbazide or hydroxylamine hydrochloride can significantly impact biological potency, with thiosemicarbazide derivatives generally demonstrating superior efficacy compared to their oxime counterparts. [6]

The planar imine moiety enables potential intercalation with biological macromolecules, particularly in DNA- or RNA-binding contexts, while the basic nitrogen atoms facilitate hydrogen bonding interactions with enzyme active sites. Molecular docking studies of related piperidine derivatives with the enoyl-acyl carrier protein (EACP) reductase enzyme (PDB: 1ZID) have revealed favorable binding interactions with minimum binding energy, suggesting a structural basis for observed antitubercular activity. [8] These structure-activity relationship observations provide valuable guidance for rational drug design approaches targeting optimized therapeutic efficacy and selectivity.

Figure 1: Proposed molecular mechanisms and cellular pathways modulated by this compound derivatives

Experimental Characterization and Analytical Methods

Spectroscopic Techniques

Comprehensive characterization of this compound derivatives employs multiple spectroscopic methodologies to confirm chemical structure and assess purity. Fourier Transform Infrared (FTIR) spectroscopy provides critical information about functional groups, with characteristic imine (C=N) stretching vibrations typically appearing in the 1630-1690 cm⁻¹ region, while N-H stretches (when present) occur around 3300-3450 cm⁻¹. [6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, delivers essential structural insights through chemical shifts, integration, and coupling patterns. This compound protons typically exhibit distinctive signals in the δ 1.2-3.0 ppm region for aliphatic protons, with methoxy groups (when present) appearing as sharp singlets around δ 3.7-4.0 ppm, and aromatic protons (in substituted derivatives) resonating in the δ 6.6-7.8 ppm range. [6]

Mass spectrometry serves as a crucial tool for molecular mass confirmation and fragmentation pattern analysis, with Electron Impact Mass Spectrometry (EIMS) typically showing molecular ion peaks (M+) corresponding to the exact molecular weight of the compound. [6] Additionally, Ultraviolet-Visible (UV) spectroscopy can detect characteristic absorption maxima for imine chromophores, typically observed around 207-273 nm depending on specific substitution patterns and conjugation. [6] The complementary application of these spectroscopic techniques enables unambiguous structural assignment and purity assessment of synthesized this compound derivatives.

Crystallographic and Computational Analyses

Single-crystal X-ray diffraction (XRD) represents the definitive method for determining three-dimensional molecular structure and confirming the imine functionality in this compound derivatives. This technique provides precise bond lengths, bond angles, and molecular conformation data, with reported structures such as the this compound complex with purine nucleoside phosphorylase (PDB ID: 6B2L) demonstrating the practical application of this methodology. [3] XRD analysis unequivocally confirms the planar geometry of the imine group and its coplanarity relationships with adjacent substituents, providing critical structural insights that inform understanding of biological interactions.

Computational chemistry approaches, particularly Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level, offer valuable insights into electronic structure, reactivity parameters, and stability relationships. [6] These calculations determine key molecular descriptors including chemical potential, HOMO-LUMO energy gaps, and global hardness, which correlate with observed reactivity patterns and biological activities. The negative chemical potential values reported for related piperidin-4-one derivatives (ranging from -0.2101 to -0.2233) confirm their inherent reactivity, as evidenced by experimental antioxidant and anti-inflammatory responses. [6] In silico ADMET studies further predict pharmacokinetic properties and potential toxicity profiles, enabling prioritization of lead compounds for further development. [6]

Experimental Protocols and Methodologies

Synthesis and Purification Procedures

The synthesis of this compound derivatives typically follows condensation reaction protocols with specific modifications based on desired substitutions. A representative procedure for related piperidin-4-one synthesis involves one-pot Mannich condensation of appropriate aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), methyl isopropyl ketone, and ammonium acetate in ethanol under reflux conditions. [6] Reaction progress is monitored by thin-layer chromatography (TLC), with subsequent acidification using concentrated hydrochloric acid to precipitate intermediates, followed by neutralization with aqueous ammonia, washing with cold water, and recrystallization from absolute ethanol to obtain pure products. [6]

For imine formation specifically, a common protocol involves refluxing the parent ketone with thiosemicarbazide or hydroxylamine hydrochloride in absolute ethanol with continuous stirring for several hours. [6] The reaction mixture is typically poured into ice-cold water upon completion to precipitate the product, which is then collected, washed with cold water, and recrystallized from ethanol. These procedures generally provide good to excellent yields (82-88%) of high-purity compounds suitable for biological evaluation. [6] Purification is most commonly achieved through recrystallization from appropriate solvents such as ethanol, while chromatographic techniques may be employed for more complex substitution patterns.

Biological Evaluation Methods

Antioxidant activity assessment of this compound derivatives typically employs the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. [6] This protocol involves preparing a 0.1 mM DPPH solution in methanol and adding it to various concentrations of test compounds dissolved in DMSO. The reaction mixture is incubated in darkness for 30 minutes, after which absorbance is measured at 517 nm using a UV-Visible spectrophotometer. [6] Radical scavenging activity is calculated as percentage inhibition using the formula:

% Inhibition = [(A₀ - A₁) / A₀] × 100

where A₀ is the absorbance of the control and A₁ is the absorbance of the test compound. IC₅₀ values (concentration providing 50% inhibition) are determined from dose-response curves and compared against standard antioxidants such as ascorbic acid. [6]

In vitro anti-inflammatory activity is commonly evaluated using the protein denaturation assay. [6] This method involves incubating test compounds with bovine serum albumin (BSA) in phosphate buffer under controlled conditions, typically heating at 72°C for 5 minutes followed by cooling. After adding phosphate buffer, the turbidity is measured at 660 nm, with diclofenac sodium serving as the reference standard. [6] The percentage inhibition of protein denaturation is calculated using a similar formula to the antioxidant assay, providing a quantitative measure of anti-inflammatory potential. Additionally, molecular docking studies against relevant enzyme targets (such as enoyl-acyl carrier protein reductase for antitubercular activity) using software like AutoDock Vina help predict binding interactions and affinities, guiding rational drug design. [8]

Figure 2: Experimental workflow for the synthesis, characterization, and biological evaluation of this compound derivatives

Research Applications and Future Perspectives

This compound derivatives present compelling opportunities for drug discovery across multiple therapeutic areas, particularly in oncology, infectious diseases, and inflammatory disorders. The documented antitubercular activity of selected piperidine-imine hybrids, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv, highlights their potential in addressing antimicrobial resistance. [8] The promising selectivity index (exceeding 10) observed for these compounds indicates favorable therapeutic windows worthy of further investigation. [8] Additionally, the established role of piperidine derivatives in cancer cell apoptosis and cell cycle modulation suggests similar potential for properly functionalized this compound analogs. [7]

Future research directions should prioritize comprehensive structure-activity relationship studies to delineate precise molecular requirements for optimal target engagement and pharmacological efficacy. Lead optimization efforts should focus on improving metabolic stability, oral bioavailability, and target selectivity while minimizing potential off-target effects. The application of advanced synthetic methodologies, including flow chemistry, electrocatalysis, and multicomponent reactions, could significantly enhance synthetic efficiency and access to structurally diverse analogs. [5] [1] Furthermore, mechanistic studies elucidating precise molecular targets and signaling pathway interactions will be essential for rational drug design and understanding potential therapeutic applications.

The structural versatility of the this compound scaffold enables multiple optimization strategies, including stereochemical control, bioisosteric replacement, and prodrug approaches to enhance druggability. As synthetic methodologies continue to advance and biological characterization becomes more sophisticated, this compound derivatives are well-positioned to contribute significantly to the development of novel therapeutic agents addressing unmet medical needs across multiple disease domains.

Conclusion

This compound represents a structurally distinctive and pharmacologically promising heterocyclic scaffold with demonstrated potential across multiple therapeutic domains. The unique electronic properties imparted by the imine functionality, combined with the structural versatility of the piperidine ring, create opportunities for targeted molecular design and optimization. Current evidence supports significant antioxidant, anti-inflammatory, and antimicrobial properties for appropriately substituted derivatives, with additional potential applications in oncology based on analogous piperidine compounds. Advances in synthetic methodologies, particularly electrochemical approaches in flow microreactors, offer environmentally sustainable routes to these valuable compounds. As research continues to elucidate structure-activity relationships and mechanistic pathways, this compound derivatives are poised to make increasingly significant contributions to pharmaceutical development and chemical biology.

Table 3: Key Research Gaps and Future Directions for this compound Studies

Research Area Current Status Knowledge Gaps Recommended Approaches
Synthetic Methodology Limited specific routes to this compound core General, efficient methods for diverse substitution Development of novel cyclization strategies, electrocatalytic methods
Biological Profiling Fragmentary data, mostly related compounds Comprehensive activity screening, target identification High-throughput screening, target deconvolution studies, omics approaches
ADMET Properties Preliminary in silico predictions for some derivatives Experimental validation, pharmacokinetic studies In vitro metabolism assays, in vivo pharmacokinetic studies, toxicology profiling
Structural Optimization Limited SAR data for specific targets Systematic structure-activity relationship studies Combinatorial library synthesis, molecular modeling, QSAR analyses

References

Application Notes: Strategic Synthesis of Piperidine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The synthetic methodologies for piperidine derivatives are highly diverse, tailored to incorporate specific structural features that dictate their final pharmacological profile. The following workflow outlines a strategic approach to accessing different piperidine-based chemotypes.

G cluster_1 Route A: Piperidin-4-one Imine Pathway cluster_2 Route B: N-alkylpiperidine Pathway cluster_3 Route C: Piperic Acid Conjugate Pathway Start Start: Synthetic Strategy A1 Synthesize Piperidin-4-one core (Mannich condensation) Start->A1 For Antioxidant/Anti-inflammatory B1 Start with 4-oxopiperidine Start->B1 For Antifungal Agents C1 Hydrolyze Piperine (to Piperic Acid) Start->C1 For PPARγ Agonists A2 Form Imine Derivative (Condensation with N-nucleophile) A1->A2 A3 Thiosemicarbazone A2->A3 A4 Oxime A2->A4 App1 Application: Antioxidant / Anti-inflammatory A3->App1 A4->App1 B2 Reductive Amination (with NaBH(OAc)₃) B1->B2 B3 N-alkylpiperidine B2->B3 App2 Application: Antifungal B3->App2 C2 Amide Coupling (via acid chloride) C1->C2 C3 Piperic Acid Amide C2->C3 App3 Application: PPARγ Agonist (Anti-diabetic) C3->App3

Synthesis of Piperidin-4-one Imine Derivatives

The piperidin-4-one scaffold serves as a versatile precursor for various imine derivatives with demonstrated antioxidant and anti-inflammatory properties [1]. The strategy involves a two-step process:

  • Core Synthesis: The piperidin-4-one core is constructed via a one-pot Mannich condensation of aldehydes, ketones, and ammonium acetate [1].
  • Imine Formation: The carbonyl group of the piperidin-4-one readily undergoes condensation with nitrogen nucleophiles like thiosemicarbazide or hydroxylamine hydrochloride to form the corresponding imines (thiosemicarbazones and oximes) [1]. These derivatives showed significant radical scavenging and protein denaturation inhibition activities.
Synthesis of N-alkylpiperidine Antifungal Agents

N-alkylpiperidines are potent ergosterol biosynthesis inhibitors. The most efficient synthetic route employs reductive amination [2].

  • Mechanism: This one-pot protocol involves the reaction of a 4-oxopiperidine derivative with a secondary amine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is preferred in dichloroethane solvent as it is mild, selective, and tolerates a variety of functional groups, leading to the formation of tertiary amine targets in good yields [2].
  • Structure-Activity Relationship (SAR): The antifungal potency is highly dependent on the length of the N-alkyl chain, with long chains (e.g., dodecyl) proving most effective. A protonatable basic nitrogen in the piperidine ring is also essential for activity [2].
Synthesis of Piperine Derivatives as PPARγ Agonists

Piperine, a natural alkaloid, can be derivatized to enhance its bioactivity and solubility. The key transformation involves modifying the piperidine ring to create potent PPARγ agonists for potential anti-diabetic applications [3].

  • Synthetic Pathway: Piperine is first hydrolyzed under basic conditions (KOH/EtOH, reflux) to yield piperic acid. The acid is then activated with thionyl chloride to form an acid chloride, which subsequently reacts with amino acid esters to form amide conjugates [3].
  • Potency: This approach yielded compound 2a, which demonstrated superior PPARγ agonistic activity (IC₅₀ 2.43 μM) compared to the standard drug rosiglitazone (IC₅₀ 5.61 μM) [3].

Experimental Protocols

Protocol 1: Synthesis of a Piperidin-4-one Thiosemicarbazone Derivative [1]

Title: Synthesis of (Z)-2-(3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one hydrazine carbothioamide)

Objective: To provide a detailed procedure for the synthesis of a piperidin-4-one based thiosemicarbazone with antioxidant and anti-inflammatory activity.

Principle: The carbonyl group of the pre-synthesized piperidin-4-one core undergoes nucleophilic addition-elimination with thiosemicarbazide in absolute ethanol under reflux to form the corresponding imine (thiosemicarbazone).

Materials:

  • Chemical Reagents: Piperidin-4-one compound 1 (0.45 g, 0.01 mol), thiosemicarbazide (0.091 g, 0.01 mol), absolute ethanol (50 mL) [1].
  • Equipment: Round-bottom flask (100 mL), condenser, hot plate/stirrer, vacuum filtration setup, ice bath.

Procedure:

  • In a 100 mL round-bottom flask, charge a mixture of piperidin-4-one compound 1 (0.45 g, 0.01 mol) and thiosemicarbazide (0.091 g, 0.01 mol) in absolute ethanol (50 mL).
  • Attach a condenser and reflux the reaction mixture with continuous stirring on a hot plate for approximately 3 hours. Monitor reaction completion by TLC.
  • Upon completion, pour the contents of the flask into ice-cold water (approx. 100 mL) to precipitate the product.
  • Isolate the solid product by vacuum filtration and wash thoroughly with cold water.
  • Recrystallize the crude product from absolute ethanol to obtain pure thiosemicarbazone derivative as light-yellow crystals.
  • Yield: ~82%. Melting Point: 203 ± 1 °C [1].

Characterization Data (Reported for Compound 2 [1]):

  • UV-Vis (Methanol): λ_max 207 nm, 273 nm.
  • FTIR (KBr, cm⁻¹): 3466 (N-H), 2933 (C-H), 1639 (C=N), 1593 (C=C).
  • MS (EIMS): m/z 532.2 [M⁺].
Protocol 2: Reductive Amination for N-alkylpiperidine Synthesis [2]

Title: Synthesis of N-alkyl-2-(piperidin-4-yl)decahydroisoquinolines via Reductive Amination

Objective: To synthesize tertiary amine-based N-alkylpiperidine derivatives with antifungal activity via a one-pot reductive amination.

Principle: A secondary amine reacts with an aldehyde to form an intermediate iminium ion, which is subsequently reduced in situ by sodium triacetoxyborohydride to form a stable tertiary amine.

Materials:

  • Chemical Reagents: Piperidine secondary amine (e.g., compound 4c, 1.0 equiv.), aldehyde (e.g., n-dodecanal, 1.2 equiv.), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv.), 1,2-dichloroethane (DCE), molecular sieves (4 Å) [2].
  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, syringes, filtration setup.

Procedure:

  • In an oven-dried round-bottom flask equipped with a stir bar, add the piperidine secondary amine (1.0 equiv.) and activated 4 Å molecular sieves under a nitrogen atmosphere.
  • Add anhydrous 1,2-dichloroethane (DCE) as solvent via syringe.
  • Cool the mixture to 0°C (ice-bath) and add the aldehyde (1.2 equiv.) dropwise with stirring.
  • After 15-30 minutes, slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv.) in one portion.
  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
  • Quench the reaction by careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
  • Filter the mixture to remove molecular sieves, and transfer the filtrate to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylpiperidine product.

Biological Evaluation:

  • Antifungal Assay: Evaluate the antifungal potency of the synthesized compounds by determining the Minimum Inhibitory Concentration (MIC₁₀₀) that causes 100% growth inhibition against yeast strains like Yarrowia lipolytica and clinically relevant Candida species using a microdilution assay [2]. The most active compounds in this series showed MIC₁₀₀ values as low as 1.6 µg/mL.

Analytical & Pharmacological Data Summary

The following table summarizes key pharmacological results for the active piperidine derivatives discussed in the protocols.

Compound Description Biological Activity Assay Key Result (Quantitative) Reference Compound & Result
Piperidin-4-one Thiosemicarbazone [1] DPPH Radical Scavenging (IC₅₀) 30.392 μM Piperidin-4-one Oxime: 72.285 μM
Piperidin-4-one Thiosemicarbazone [1] In-vitro Anti-inflammatory (% Inhibition) 71.3% Piperidin-4-one Oxime: 39.3%
N-dodecylpiperidine (e.g., 6i) [2] Antifungal (MIC₁₀₀ vs. Yeasts) 1.6 μg/mL Clotrimazole: 0.4 μg/mL
Piperic Acid Amino Acid Conjugate (2a) [3] PPARγ Ligand Assay (IC₅₀) 2.43 μM Rosiglitazone: 5.61 μM

The diagram below summarizes the structure-activity relationships (SAR) for the N-alkylpiperidine antifungals, which are critical for guiding synthesis.

G SAR        Structural FeatureEffect on Antifungal ActivityRecommendation for SynthesisN-alkyl Chain LengthOptimal activity with long, linear chains (e.g., C12). Short chains (C4) or amides are inactive. [2]Use dodecanal in reductive amination.Basic Piperidine NitrogenEssential for activity; protonatable amine is required. [2]Avoid acylation of the piperidine nitrogen.Linker to Second AmineDirect connection via reductive amination is effective. [2]Prefer direct alkylation over long, flexible linkers.    

Conclusion

The synthetic chemistry of piperidine derivatives offers powerful and diverse tools for drug discovery. This document has detailed protocols for obtaining three key chemotypes—piperidin-4-one imines, N-alkylpiperidines, and piperic acid amides—each leading to distinct pharmacological profiles. The provided workflows, SAR insights, and characterization data serve as a robust foundation for researchers to explore and innovate in the development of new piperidine-based therapeutic agents.

References

Application Notes and Protocols: Piperidine and Imine Frameworks in Heterocyclic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Piperidine rings are among the most significant heterocyclic scaffolds in medicinal chemistry and drug development, found in more than twenty classes of pharmaceuticals [1] [2]. The development of efficient and sustainable methods for constructing functionalized piperidines and their derivatives remains a critical task in modern organic synthesis [3].

While piperidin-2-one is a well-established and versatile building block, the imine functional group (-C=N-) is a cornerstone of dynamic covalent chemistry and provides a powerful handle for the formation of carbon-carbon and carbon-heteroatom bonds [4] [5]. The strategic manipulation of these cores allows for the streamlined synthesis of complex nitrogen-containing heterocycles, which are privileged structures in biologically active molecules [3] [6].

The diagram below illustrates the primary synthetic pathways for piperidine-based heterocycles discussed in this document.

G Synthetic Pathways from Piperidine & Imine Cores Piperidin-2-one Piperidin-2-one Fused Polycyclics Fused Polycyclics Piperidin-2-one->Fused Polycyclics Piperidine Alkaloids Piperidine Alkaloids Piperidin-2-one->Piperidine Alkaloids Imine Derivatives Imine Derivatives Piperidin-2-one->Imine Derivatives Condensation Imine (Schiff Base) Imine (Schiff Base) β-Lactams β-Lactams Imine (Schiff Base)->β-Lactams Morpholines Morpholines Imine (Schiff Base)->Morpholines Piperazines Piperazines Imine (Schiff Base)->Piperazines Piperidines Piperidines Imine (Schiff Base)->Piperidines Antioxidant Agents Antioxidant Agents Imine Derivatives->Antioxidant Agents Anti-inflammatory Agents Anti-inflammatory Agents Imine Derivatives->Anti-inflammatory Agents Non-conventional Methods Non-conventional Methods Non-conventional Methods->Piperidin-2-one Synthesis Non-conventional Methods->Imine (Schiff Base) Synthesis

Representative Synthetic Protocols

This section provides detailed experimental procedures for key reactions utilizing piperidin-2-one and imine chemistry to construct complex heterocyclic systems.

Protocol: Synthesis of Pyrido[2,1-b]quinazolinone Derivatives

Reference Reaction: Condensation between anthranilic acids and piperidin-2-one [7].

  • Objective: To synthesize fused pyrido[2,1-b]quinazolinone heterocycles, structures of significant pharmacological interest.
  • Reaction Equation: Anthranilic Acid + Piperidin-2-one → Pyrido[2,1-b]quinazolinone + H₂O
  • Materials:
    • Anthranilic acid (e.g., 101, 1.0 equiv)
    • Piperidin-2-one (103, 1.0 equiv)
    • Thionyl chloride (SOCl₂), as cyclizing agent and solvent
    • Inert atmosphere (N₂ or Ar)
  • Equipment:
    • Round-bottom flask (50-100 mL)
    • Reflux condenser
    • Magnetic stirrer and stir bar
    • Heating mantle
    • Tube for inert gas
    • Ice-water bath
  • Procedure:
    • Setup: Charge a dry round-bottom flask with anthranilic acid (101) and piperidin-2-one (103).
    • Addition: Carefully add thionyl chloride (SOCl₂) in excess (typically 5-10 mL per mmol of substrate) under an inert atmosphere.
    • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring for 4-8 hours. Monitor reaction progress by TLC.
    • Work-up: After completion, carefully cool the reaction mixture to 0 °C in an ice-water bath.
    • Quenching: Slowly and carefully pour the cold reaction mixture onto crushed ice with stirring. Caution: This step is exothermic and releases HCl gas. Perform in a fume hood.
    • Isolation: Collect the resulting solid precipitate by vacuum filtration.
    • Purification: Wash the solid thoroughly with cold water and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure pyrido[2,1-b]quinazolinone product (104).
Protocol: Green Synthesis of Piperidin-4-one Imine Derivatives

Reference Reaction: Synthesis of antioxidant and anti-inflammatory agents [8].

  • Objective: To synthesize imine derivatives of piperidin-4-one via a condensation reaction, demonstrating a simple and efficient method for generating biologically active compounds.
  • Reaction Equation: 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one (1) + Thiosemicarbazide → Hydrazine carbothioamide Imine (2)
  • Materials:
    • 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one (Compound 1, 0.45 g, ~1.0 mmol)
    • Thiosemicarbazide (0.091 g, ~1.0 mmol)
    • Absolute ethanol (50 mL)
  • Equipment:
    • Round-bottom flask (100 mL)
    • Reflux condenser
    • Magnetic stirrer and hot plate
    • Ice-water bath
  • Procedure:
    • Setup: Dissolve the piperidin-4-one derivative (1) and thiosemicarbazide in absolute ethanol (50 mL) in a 100 mL round-bottom flask.
    • Reaction: Attach a reflux condenser and heat the mixture to reflux with continuous stirring on a hot plate.
    • Monitoring: Maintain reflux for approximately 3 hours. Monitor reaction completion by TLC.
    • Isolation: After completion, pour the reaction mixture into an ice-cold water bath with stirring.
    • Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and recrystallize from absolute ethanol to obtain the pure imine product (2) as light-yellow crystals. Reported yield: 82%; M.P.: 203 ± 1 °C [8].
Protocol: TMS Imine in Aza-Diels-Alder Reaction for Piperidine Synthesis

Reference Reaction: Synthesis of complex piperidine scaffolds [5].

  • Objective: To use Trimethylsilyl (TMS) imines as 2-azadiene precursors in aza-Diels-Alder reactions for the construction of complex, poly-substituted piperidine rings.
  • Reaction Equation: TMS Imine + Dienophile → 2-Azadiene → Piperidine Scaffold
  • Materials:
    • TMS imine (e.g., 13, 1.0 equiv)
    • Dienophile (e.g., maleimide derivative, 1.0 equiv)
    • Anhydrous toluene or dichloromethane
    • Molecular sieves (3Å or 4Å)
  • Equipment:
    • Schlenk flask or sealed tube
    • Syringes for air-sensitive handling
    • Oil bath or heating block
  • Procedure:
    • Setup: Charge an oven-dried Schlenk tube or sealed reaction vessel with activated molecular sieves under an inert atmosphere.
    • Reaction Mixture: Dissolve the TMS imine (13) and the dienophile in anhydrous toluene.
    • Heating: Seal the vessel and heat the reaction mixture to 80°C for 16-24 hours.
    • Work-up: After cooling to room temperature, filter the reaction mixture to remove molecular sieves.
    • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to afford the desired piperidine product.

Quantitative Data and Comparative Analysis

The following tables summarize key quantitative data from the referenced synthetic studies and biological evaluations.

Table 1: Synthesis and Characterization Data for Piperidin-4-one Imine Derivatives [8]

Compound Name Structure Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key IR Absorption (cm⁻¹) (C=N, others)
Compound 1 (Piperidin-4-one) 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one 88.3 166 ± 1 459.53 1697 (C=O), 1593 (Ar C=C)
Compound 2 (Imine) (Z)-2-(Compound 1) hydrazine carbothioamide 82 203 ± 1 532.65 1639 (C=N), 1328 (C=S)
Compound 3 (Oxime) 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one oxime Not Specified Not Specified Not Specified Not Specified

Table 2: Biological Activity Data of Synthesized Piperidin-4-one Imines [8]

| Compound | DPPH Assay (IC₅₀, μM) | In-vitro Anti-inflammatory Activity (% Inhibition) | Chemical Potential (DFT, a.u.) | | :--- | :--- | :--- | :--- | | Compound 1 | 37.802 | 43.5 | -0.2233 | | Compound 2 | 30.392 | 71.3 | -0.2101 | | Compound 3 | 72.285 | 39.3 | -0.2198 | | Note: Lower IC₅₀ indicates higher antioxidant potency. Chemical potential from DFT calculations correlates with reactivity; more negative values suggest higher stability. |

Advanced Methodologies and Emerging Techniques

To enhance the efficiency and sustainability of heterocyclic synthesis, several non-conventional methods have been developed.

Table 3: Non-conventional Synthesis Methods for N-Heterocycles [3] [9]

Method Principle Key Advantages Example Equipment
Microwave-Assisted Dielectric heating by microwave irradiation Drastically reduced reaction times (minutes vs. hours), higher yields, improved purity CEM Discover SP, Biotage Initiator+, Anton Paar Monowave 400
Sonochemical Uses ultrasound to induce cavitation (formation and collapse of microbubbles) Enhanced mass transfer, can eliminate need for external heating, access to novel reactivity Ultrasonic cleaning bath or probe sonicator (20 kHz-1 MHz)
Mechanochemical Uses mechanical force (e.g., grinding, milling) to drive reactions Solvent-free or minimal solvent, high atom economy, access to unique polymorphs Retsch PM100/400 planetary mill, Fritsch Pulverisette 7
Metal-free Catalysis Employs organocatalysts (e.g., squaramides, phosphines) in multi-component reactions Avoids cost and toxicity of transition metals, high functional group tolerance, green conditions Standard glassware under ambient or controlled temperature

The workflow below illustrates how these modern techniques integrate into the drug discovery pipeline.

G Modern Heterocycle Synthesis Workflow cluster_1 Synthesis cluster_2 Evaluation Start Target Heterocycle Design A Method Selection Start->A B Non-conventional Activation A->B e.g., MW, Ultrasound, Mechanochemistry C Reaction Execution B->C D Biological Screening C->D E SAR Analysis D->E E->A Refine Synthesis End Lead Optimization E->End Feedback Loop

Conclusion and Outlook

The chemistry of piperidin-2-one and related imine derivatives provides a robust and versatile platform for the efficient construction of biologically relevant N-heterocycles. The presented protocols and data demonstrate practical routes to complex molecular architectures, such as fused polycyclic systems and functionally diverse piperidine scaffolds.

The integration of green chemistry principles and non-conventional synthesis methods—including microwave irradiation, ultrasonication, and mechanochemistry—is pivotal for developing more sustainable and efficient synthetic processes in pharmaceutical chemistry [3] [9]. Furthermore, the application of dynamic covalent chemistry (DCC) with imines enables adaptive approaches for discovering new bioactive molecules and protecting group strategies [4].

Future directions will likely involve the increased use of metal-free catalytic systems [6] and the deeper integration of computational chemistry (e.g., DFT for predicting reactivity and ADMET properties [8]) to guide the rational design of novel piperidine-based therapeutics with optimized efficacy and safety profiles.

References

piperidin-2-imine as a synthetic intermediate

Author: Smolecule Technical Support Team. Date: February 2026

The Piperidine Motif in Drug Discovery

The piperidine ring is a fundamental scaffold in medicinal chemistry, found in a wide range of therapeutic agents. Its applications span multiple disease areas, underlining its versatility and importance [1] [2].

Therapeutic Area Example Drugs/Compounds Key Piperidine Role/Feature
Anticancer [1] Vinblastine, Raloxifene, Evodiamine Core scaffold in natural and synthetic agents; various mechanisms including tubulin inhibition.
Antiviral [1] Novel adamantane-piperidine analogs Structure modified to target rimantadine-resistant influenza strains.
Antifungal [3] Fenpropidin, novel 2-(piperidin-4-yl)isoquinolines Acts as an ergosterol biosynthesis inhibitor in agrochemicals and novel drug candidates.
Antipsychotic & CNS [4] [5] Melperone, Donepezil Key chiral building block for neurological and psychiatric treatments.

Advanced Synthetic Methods for Piperidines

Recent advances in synthetic chemistry have provided powerful tools for constructing complex piperidine derivatives, which could be relevant for accessing potential precursors to piperidin-2-imine.

Synthetic Method Key Feature Example Application
Biocatalytic Oxidation & Radical Cross-Coupling [6] Enzymatic C–H oxidation introduces "handles" for subsequent C–C bond formation via radical chemistry. Synthesis of (+)-L-733,060 and swainsonine; avoids precious metal catalysts.
Asymmetric Cu-Catalyzed Aminoboration [7] Intramolecular cyclizative difunctionalization of alkenes; excellent enantioselectivity. Key chiral intermediates for avacopan and L-733,060.
Catalytic Hydrogenation of Pyridines [4] [8] Direct route from aromatic pyridines to saturated piperidines; various metal catalysts (Co, Ru, Ni, Pd). Synthesis of Melperone and fluorinated piperidine analogs; stereoselective versions available.

Experimental Protocol Overview: Reductive Amination for Piperidine Synthesis

While a specific protocol for this compound is unavailable, reductive amination is a fundamental and reliable method for synthesizing substituted piperidines, as highlighted in several studies [3] [4]. The following workflow generalizes a common approach for creating N-alkylpiperidines.

Start Start: Piperidine-4-one (Commercial) Step1 Step 1: Reductive Amination - React with secondary amine (e.g., tetrahydroisoquinoline) - Use NaBH(OAc)₃ as reducing agent - Solvent: DCE or THF - Room temperature, 12-24h Start->Step1 Step2 Step 2: Boc Deprotection (if applicable) - Treat with HCl in diethyl ether - Room temperature, 1-2h Step1->Step2 Step3 Step 3: N-Alkylation - Method A: Reductive Amination with aldehyde & NaBH(OAc)₃ - Method B: Acylation with acid chloride, then reduction with LiAlH₄ Step2->Step3 End End: Target N-Alkylpiperidine Step3->End

Detailed Procedure for N-Alkylation via Reductive Amination

This protocol is adapted from methods described in the synthesis of novel antifungal hybrids [3].

Step 1: Reductive Amination to form a Protected Diamine

  • Reaction Setup: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1a, 1.0 equiv) and 1,2,3,4-tetrahydroisoquinoline (2a, 1.2 equiv) in 1,2-dichloroethane (DCE, 0.1 M concentration relative to 1a).
  • Stirring: Stir the mixture at room temperature for 30 minutes.
  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.
  • Completion: Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for completion.
  • Work-up: Quench the reaction by careful addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCE (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected diamine (3a).

Step 2: Boc Deprotection

  • Reaction: Dissolve the crude product (3a) from the previous step in diethyl ether.
  • Acid Treatment: Add a solution of hydrogen chloride in diethyl ether (2.0 M, excess) dropwise with stirring.
  • Completion: Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
  • Isolation: Filter the resulting precipitate and wash with cold ether to obtain the deprotected amine as the hydrochloride salt (4a).

Step 3: Direct Reductive Alkylation to Final Product

  • Reaction Setup: Suspend the amine salt (4a, 1.0 equiv) in DCE. Add n-dodecanal (1.2 equiv) and triethylamine (3.0 equiv) to neutralize the HCl and free the amine.
  • Stirring: Stir the mixture at room temperature for 1 hour.
  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) and continue stirring for 12-24 hours.
  • Work-up and Purification: Quench with saturated sodium bicarbonate solution, extract with DCE, dry the combined organic layers over sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to obtain the final N-alkylpiperidine derivative (6i).

References

Application Note: Synthesis of 2-Piperidone via Beckmann Rearrangement

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a scalable laboratory synthesis of 2-piperidone. The core reaction is the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime, leading directly to the target lactam, 2-piperidone [1]. This method is advantageous due to its straightforward reaction setup and the use of common laboratory reagents.

Key Reaction Data

The table below summarizes the optimized reaction components and conditions as derived from the patent literature [1].

Component Role Details & Quantity
Cyclohexanone Oxime Starting Material 1.0 equivalent (the substrate for rearrangement)
p-Toluenesulfonyl Chloride (TsCl) Hydroxyl Activating Agent 1.2 equivalents
Sodium Hydroxide (NaOH) Base 10% Aqueous Solution (for work-up)
Solvent Reaction Medium Acetone (for the rearrangement step)
Work-up Solvents Product Isolation Dichloromethane (DCM) or Chloroform (for extraction)
Temperature Reaction Condition 0-5°C (ice-water bath during TsCl addition)
Yield Result Up to 88%

Experimental Protocol

This protocol is adapted from the method described in patent CN103965097A [1].

Step 1: Beckmann Rearrangement
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone oxime (1.0 equiv) in a minimal volume of acetone.
  • Activation: Cool the solution to 0-5°C using an ice-water bath. Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) to the stirred solution over 15-20 minutes.
  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
Step 2: Reaction Work-up
  • Quenching: Carefully pour the reaction mixture into a separating funnel containing a 10% aqueous sodium hydroxide (NaOH) solution.
  • Extraction: Add a volume of dichloromethane (DCM) or chloroform, shake vigorously, and allow the layers to separate. Drain and collect the organic layer.
  • Washing: Repeat the extraction of the aqueous layer with a fresh portion of DCM/chloroform (2-3 times). Combine all the organic extracts.
  • Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-piperidone as a solid.
Step 3: Purification
  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetone/water or ethyl acetate/hexane) to afford pure 2-piperidone as colorless crystals.
  • Characterization: Confirm the identity and purity of the product by melting point, NMR spectroscopy, and mass spectrometry. Pure 2-piperidone has a reported melting point of 38-40°C [2].

The following workflow diagram illustrates the complete experimental process:

G start Start Reaction Setup step1 Dissolve cyclohexanone oxime in acetone start->step1 step2 Cool to 0-5°C (Ice-water bath) step1->step2 step3 Add TsCl slowly (1.2 equiv) step2->step3 step4 Warm to RT & stir for 4-6 hours step3->step4 step5 Pour into 10% NaOH solution step4->step5 step6 Extract with DCM (3 times) step5->step6 step7 Dry combined organic layers step6->step7 step8 Concentrate under reduced pressure step7->step8 step9 Recrystallize crude product step8->step9 end Pure 2-Piperidone step9->end

Strategic Considerations for Piperidin-2-imine

Since your specific interest lies in starting from this compound, please consider the following strategic points, as this particular substrate is not extensively covered in the search results:

  • Analogous Rearrangement: The conversion of an imine to an amide/lactam typically requires a formal oxidation step. Your proposed transformation from this compound to 2-piperidone is not a classic Beckmann rearrangement but is a redox reaction.
  • Potential Synthetic Pathways: Based on general organic chemistry principles, feasible routes might include:
    • Hydrolysis of the Imine: Acidic hydrolysis of this compound would likely yield cyclohexanone and ammonia, not the lactam.
    • Oxidation Strategy: A more plausible route could involve the controlled oxidation of the C=N bond in this compound. You may need to investigate oxidizing agents that are selective for this functional group transformation.
    • Alternative Starting Materials: As demonstrated in this protocol, cyclohexanone oxime is a highly effective and direct precursor to 2-piperidone. If your project allows, using this substrate could be the most efficient path forward [1].

References

Comprehensive Application Notes and Protocols: Piperidin-2-imine Coordination Chemistry for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Piperidin-2-imine Metal Complexes

This compound derivatives represent an important class of nitrogen-containing heterocycles in coordination chemistry and pharmaceutical development. These compounds belong to the broader family of piperidine-based ligands, which have garnered significant attention due to their versatile coordination behavior and diverse biological activities. The piperidine ring, a six-membered heterocycle containing one nitrogen atom, serves as an excellent scaffold for designing ligands that can form stable complexes with various metal ions. The incorporation of an imine functionality (-C=N-) significantly enhances the coordination capability of these ligands, enabling them to form complexes with transition metals, lanthanides, and actinides. These metal complexes have shown remarkable potential in medicinal chemistry, particularly in the development of anticancer agents, diagnostic radiopharmaceuticals, and antioxidant therapies [1] [2].

The structural versatility of this compound derivatives allows for extensive customization of their electronic and steric properties, which directly influences the stability, reactivity, and biological activity of the resulting metal complexes. Recent studies have demonstrated that structural modifications at strategic positions on the piperidine ring can fine-tune the pharmacological properties of these compounds, making them attractive candidates for drug development. The presence of the imine group not only facilitates metal coordination but also provides a site for further functionalization, enabling the synthesis of Schiff base derivatives with enhanced biological activities. The growing interest in this compound coordination chemistry is evidenced by the increasing number of publications documenting their synthesis, characterization, and applications in various therapeutic areas [1] [3] [2].

Synthesis Protocols

Ligand Synthesis
2.1.1 Piperidin-4-one Intermediate Synthesis

The synthesis of this compound ligands typically begins with the preparation of a piperidin-4-one intermediate. This protocol adapts methods from recent studies to provide a standardized approach [2]:

  • Reagents: 3,4,5-trimethoxybenzaldehyde (3.92 g, 0.02 mol), methyl isopropyl ketone (1.5 mL, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), absolute ethanol (50 mL), concentrated hydrochloric acid (5 mL), aqueous ammonia solution.
  • Procedure:
    • Combine aldehyde, ketone, and ammonium acetate in ethanol in a round-bottom flask equipped with a reflux condenser.
    • Reflux the mixture with continuous stirring for 3-6 hours, monitoring reaction completion by TLC (eluent: ethyl acetate/hexane, 1:3).
    • Upon completion, cool the mixture and add concentrated HCl with stirring.
    • Collect the acidic precipitates by vacuum filtration and wash with cold ethanol.
    • Suspend the precipitates in acetone and neutralize with aqueous ammonia.
    • Wash the resulting solids with cold water and dry under vacuum.
    • Recrystallize from absolute ethanol to obtain colorless crystals.
  • Yield: 88.3%
  • Characterization: MP: 166±1°C; IR (KBr, cm⁻¹): 3460, 3307, 2949, 1697 (C=O), 1593, 1330, 1130; ¹H NMR (CDCl₃, 400 MHz) δ: 6.68 (s, 2H, arom. H), 6.64 (s, 2H, arom. H), 3.959 (s, 12H, -OCH₃), 3.697 (s, 6H, -OCH₃), 2.88 (t, J=12.8Hz, 1H, piperidinyl H), 2.455 (d, J=13.2 Hz, 1H, piperidinyl H), 1.208 (s, 3H, CH₃), 0.963 (s, 3H, CH₃) [2].
2.1.2 Imine Derivative Formation

The piperidin-4-one intermediate serves as a precursor for various imine derivatives through condensation reactions [2]:

  • Reagents: Piperidin-4-one intermediate (0.45 g, 0.001 mol), thiosemicarbazide (0.091 g, 0.001 mol) or hydroxylamine hydrochloride (0.07 g, 0.001 mol), absolute ethanol (50 mL).
  • Procedure:
    • Dissolve the piperidin-4-one intermediate and nucleophile (thiosemicarbazide or hydroxylamine hydrochloride) in absolute ethanol in a round-bottom flask.
    • Reflux the mixture with continuous stirring for 3 hours.
    • Pour the reaction mixture into ice-cold water to precipitate the product.
    • Collect the solids by vacuum filtration and wash thoroughly with cold water.
    • Recrystallize from ethanol to obtain pure imine derivatives.
  • Yields: 82% for thiosemicarbazide derivative; 75% for oxime derivative.
  • Characterization (Thiosemicarbazide derivative): MP: 203±1°C; IR (KBr, cm⁻¹): 3466, 2933, 1639 (C=N), 1593, 1328; ¹H NMR (CDCl₃, 400 MHz) δ: 7.92 (s, 1H, -N=CH), 6.65 (s, 2H, arom. H), 6.58 (s, 2H, arom. H), 3.89 (s, 6H, -OCH₃), 3.85 (s, 6H, -OCH₃), 3.70 (s, 6H, -OCH₃) [2].
Metal Complex Formation
2.2.1 General Complexation Procedure

The formation of metal complexes with this compound ligands follows standardized procedures that can be adapted for various metal ions [3] [4]:

  • Reagents: this compound ligand (0.1 mmol), metal salt (0.1 mmol), appropriate solvent (methanol, acetonitrile, or DMF, 20 mL).
  • Procedure:
    • Dissolve the ligand in the chosen solvent with gentle heating if necessary.
    • Add the metal salt to the ligand solution with continuous stirring.
    • Reflux the reaction mixture for 2-4 hours, monitoring complex formation by TLC or color change.
    • Concentrate the solution under reduced pressure to approximately 5 mL.
    • Add diethyl ether (20 mL) to precipitate the complex.
    • Collect the solid by filtration and wash with cold ether.
    • Dry under vacuum overnight.
  • Yields: Vary from 55% to 95% depending on the metal and ligand combination [3].
2.2.3 Electrochemical Synthesis in Flow Microreactors

Recent advances have demonstrated the effectiveness of electrochemical synthesis for piperidine derivatives using flow microreactors, which offer advantages in reproducibility and scalability [5]:

  • Reactor Setup: Cathode and anode positioned parallel with 40 μm distance, flow rate of 11 mL/h, residence time of 3.9 seconds.
  • Optimized Conditions: Glassy carbon cathode, Pt anode, electricity: 2.15 F mol⁻¹, current density: 12.7 mA cm⁻², solvent: THF, supporting electrolyte: 0.14 M n-Bu₄N·ClO₄.
  • Procedure:
    • Prepare electrolyte solution containing substrate imine (0.06 M) and terminal dihaloalkane (0.12 M, 2 equiv).
    • Pump the solution through the microreactor at controlled flow rate.
    • Apply constant current for electrolysis.
    • Collect the effluent and concentrate under reduced pressure.
    • Purify the product by column chromatography.
  • Yield: 47% for piperidine derivatives, significantly higher than batch-type reactions [5].

Structural Characterization Methods

Spectroscopic Techniques

Comprehensive characterization of this compound metal complexes employs multiple spectroscopic methods to elucidate their structural properties:

  • IR Spectroscopy: The imine (C=N) stretching vibration typically appears at 1639-1640 cm⁻¹, shifting to lower frequencies (1600-1620 cm⁻¹) upon metal coordination. The disappearance of NH₂ stretches and appearance of new M-N bands in the 450-550 cm⁻¹ range confirm complex formation [2].
  • NMR Spectroscopy: ¹H NMR spectra show the imine proton (CH=N) at 7.92 ppm, which may shift upon coordination. Piperidine ring protons appear between 1.5-3.0 ppm, with splitting patterns revealing stereochemistry. ¹³C NMR displays the imine carbon at 160-165 ppm [2].
  • Electronic Spectroscopy: UV-Vis spectra typically show π→π* transitions of the aromatic rings at 207-213 nm and 268-273 nm, and n→π* transitions of the C=N group at 300-350 nm. Metal complexes exhibit additional d-d transitions in the visible region (450-650 nm) and charge transfer bands [3] [2].
  • Mass Spectrometry: ESI-MS provides molecular ion peaks corresponding to [M]⁺ or [M+H]⁺, with fragmentation patterns confirming the proposed structures. High-resolution mass spectrometry verifies elemental composition [2].
X-ray Crystallography

Single-crystal X-ray diffraction represents the most definitive method for determining the molecular structure of this compound metal complexes:

  • Crystal Growth: Suitable crystals are typically obtained by slow evaporation of saturated solutions in methanol, acetonitrile, or mixed solvents (e.g., MeOH/EtOAc) at room temperature.
  • Data Collection: Standard procedures involve using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at 100-150 K.
  • Structural Features: Analyses reveal the coordination geometry around the metal center, bond lengths and angles, and conformational details of the piperidine ring. Recent studies show that this compound ligands typically coordinate through the imine nitrogen and additional donor atoms, forming five- or six-membered chelate rings with bite angles of 85-95° [2].
Computational Studies

Density functional theory (DFT) calculations provide valuable insights into the electronic structure and reactivity of this compound complexes:

  • Methodology: B3LYP/6-31G(d,p) basis set for light atoms; LANL2DZ for transition metals.
  • Calculated Parameters: Optimized geometries, HOMO-LUMO energies, molecular electrostatic potentials, natural bond orbital (NBO) analysis, and global reactivity descriptors (chemical potential, hardness, electrophilicity index).
  • Applications: DFT studies help interpret spectroscopic data, predict stability and reactivity, and understand the mechanism of biological activity. Recent work demonstrates good correlation between calculated and experimental structural parameters [2].

Biological Evaluation Protocols

Cytotoxicity Assessment

The anticancer potential of this compound metal complexes is evaluated through standardized cytotoxicity assays:

  • Cell Lines: Human cancer cell lines including melanoma (A375), colon carcinoma (HT-29), breast cancer (MCF-7), and non-transformed lines (NIH/3T3, J774A.1) for selectivity assessment.
  • MTS/MTT Assay Protocol:
    • Seed cells in 96-well plates at 5×10³ cells/well and incubate for 24 h.
    • Treat with test compounds at concentrations ranging from 0.1-100 μM for 48-72 h.
    • Add MTS reagent (20 μL/well) and incubate for 2-4 h.
    • Measure absorbance at 490 nm using a microplate reader.
    • Calculate IC₅₀ values using nonlinear regression analysis.
  • Recent Findings: Vanadium(IV) and nickel(II) complexes with piperidine-related ligands show promising activity with IC₅₀ values below 10 μM against melanoma and colon cancer cells [6]. Lanthanide(III) complexes with mixed bipyridine and benzimidazole ligands demonstrate selective cytotoxicity against transformed cells [4].
Antioxidant Activity Evaluation

The radical scavenging activity of this compound compounds is assessed using the DPPH assay:

  • Reagents: 0.1 mM DPPH solution in methanol, test compounds dissolved in DMSO or methanol.
  • Procedure:
    • Prepare serial dilutions of test compounds (10-100 μM).
    • Mix 100 μL of each dilution with 100 μL of DPPH solution.
    • Incubate in dark for 30 minutes at room temperature.
    • Measure absorbance at 517 nm.
    • Calculate percentage inhibition and IC₅₀ values.
  • Recent Results: Piperidin-4-one imine derivatives show significant antioxidant activity with IC₅₀ values of 30.392 μM (thiosemicarbazide), 37.802 μM (parent compound), and 72.285 μM (oxime) [2].
Anti-inflammatory Screening

The anti-inflammatory potential is evaluated through protein denaturation inhibition:

  • Reagents: 0.2% bovine serum albumin (BSA) solution, phosphate buffered saline (PBS, pH 7.4), test compounds.
  • Procedure:
    • Mix 500 μL of BSA solution with 50 μL of test compound at different concentrations.
    • Incubate at 37°C for 15 minutes, then heat at 72°C for 5 minutes.
    • Cool to room temperature and measure turbidity at 660 nm.
    • Calculate percentage inhibition of protein denaturation.
  • Recent Findings: Piperidin-4-one imine derivatives exhibit 71.3% (thiosemicarbazide), 43.5% (parent compound), and 39.3% (oxime) inhibition at 100 μM concentration [2].

Pharmaceutical Applications

Anticancer Agents

This compound metal complexes have emerged as promising candidates for cancer therapy due to their diverse mechanisms of action:

  • Cytotoxic Activity: Vanadium(IV) complexes with tridentate Schiff base ligands derived from 8-hydroxyquinoline show potent activity against melanoma (A375) and colon cancer (HT-29) cells with IC₅₀ values below 10 μM. Combination studies with 5-fluorouracil reveal additive effects, suggesting potential for combination therapies [6].
  • Selective Cytotoxicity: Lanthanide(III) complexes incorporating mixed bipyridine and benzimidazole ligands demonstrate selective toxicity toward transformed cells over non-transformed cells, indicating potential for targeted cancer therapy [4].
  • Structural-Activity Relationships: The anticancer activity is influenced by the nature of the metal ion, coordination geometry, and lipophilicity of the complex. Copper(II) and vanadium(IV) complexes generally show enhanced activity compared to other metals [4] [6].
Diagnostic and Radiopharmaceutical Applications

Bispidine derivatives (structurally related to piperidines) have shown remarkable potential in radiopharmaceutical development:

  • Copper-64 Complexes: Bispidine ligands form highly stable complexes with ⁶⁴Cu, a radioisotope used in positron emission tomography (PET). These complexes exhibit exceptional kinetic inertness and biodistribution profiles suitable for diagnostic imaging [3].
  • Therapeutic Radiopharmaceuticals: The same platforms can be adapted for therapeutic radioisotopes (⁶⁷Cu, ⁹⁰Y, ¹⁷⁷Lu), enabling theranostic applications where diagnosis and therapy can be combined using matched isotope pairs [3].
Antioxidant and Anti-inflammatory Agents

This compound derivatives demonstrate significant antioxidant and anti-inflammatory activities, making them potential candidates for treating oxidative stress-related disorders:

  • Mechanistic Insights: The antioxidant activity is attributed to the ability of these compounds to donate hydrogen atoms or transfer electron density to free radicals, thereby terminating radical chain reactions. The presence of electron-donating groups enhances this activity [2].
  • Therapeutic Potential: The combined antioxidant and anti-inflammatory activities suggest possible applications in managing chronic inflammatory conditions, neurodegenerative diseases, and metabolic disorders [2].

Experimental Data Summary

Table 1: Yields and Physical Properties of Representative this compound Derivatives [2]

Compound Description Yield (%) Melting Point (°C) Molecular Weight (g/mol)
1 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one 88.3 166±1 459.53
2 Thiosemicarbazide derivative of 1 82 203±1 532.65
3 Oxime derivative of 1 75 195±1 474.52

Table 2: Biological Activity Data of this compound Derivatives [2]

Compound DPPH Scavenging IC₅₀ (μM) Anti-inflammatory Activity (% Inhibition) Cytotoxicity (IC₅₀, μM)
1 37.802 43.5% >100
2 30.392 71.3% 85.2
3 72.285 39.3% >100
Standard (Ascorbic acid) 25.10 - -
Standard (Diclofenac sodium) - 79.6% -

Table 3: Metal Complexes of Piperidine-Based Ligands and Their Applications [6] [3]

Metal Ion Ligand Type Application Key Findings
V(IV) 8-hydroxyquinoline Schiff base Anticancer IC₅₀ < 10 μM against A375 and HT-29 cells
Ni(II) 8-hydroxyquinoline Schiff base Anticancer IC₅₀ < 10 μM against A375 and HT-29 cells
Cu(II) Bispidine derivatives Radiopharmaceuticals Stable ⁶⁴Cu complexes for PET imaging
Ln(III) Benzimidazole-bipyridine mixed Anticancer Selective cytotoxicity against transformed cells

Workflow and Signaling Pathways

The experimental workflow for developing this compound based pharmaceutical agents involves multiple coordinated steps from synthesis to biological evaluation:

pipeline Start Study Design and Planning Synthesis Ligand Synthesis and Characterization Start->Synthesis Complexation Metal Complex Formation Synthesis->Complexation Synthesis->Complexation Pure characterized ligands Characterization Structural Characterization Complexation->Characterization Complexation->Characterization Coordination complexes InVitro In Vitro Biological Evaluation Characterization->InVitro Characterization->InVitro Fully characterized complexes InVivo In Vivo Studies InVitro->InVivo InVitro->InVivo Promising in vitro results Applications Pharmaceutical Applications InVivo->Applications InVivo->Applications Confirmed in vivo efficacy

Diagram 1: Experimental workflow for this compound coordination chemistry

The proposed mechanism of action for this compound metal complexes with anticancer activity involves multiple pathways:

mechanism Complex This compound Metal Complex CellularUptake Cellular Uptake Complex->CellularUptake Passive diffusion/ Active transport DNABinding DNA Binding/ Damage CellularUptake->DNABinding Nuclear localization ROS ROS Generation CellularUptake->ROS Mitochondrial targeting Apoptosis Apoptosis Induction DNABinding->Apoptosis DNA damage response ROS->Apoptosis Oxidative stress CellDeath Cancer Cell Death Apoptosis->CellDeath Caspase activation

Diagram 2: Proposed anticancer mechanism of this compound metal complexes

Conclusion and Future Perspectives

This compound coordination chemistry represents a promising frontier in pharmaceutical development, particularly for anticancer, diagnostic, and antioxidant applications. The protocols outlined in this document provide researchers with standardized methods for synthesizing and characterizing these compounds, evaluating their biological activities, and developing potential pharmaceutical applications. The versatility of the piperidine scaffold, combined with the diverse coordination behavior of imine functionality, enables the rational design of metal complexes with tailored properties and activities.

Future research directions should focus on mechanistic studies to elucidate the precise molecular targets and pathways involved in the biological activities of these complexes. Additionally, in vivo pharmacokinetics and toxicity profiles need comprehensive evaluation to assess their therapeutic potential. The development of targeted delivery systems incorporating this compound metal complexes could further enhance their specificity and efficacy while minimizing side effects. With continued research and development, this compound based metal complexes hold significant promise as novel therapeutic and diagnostic agents addressing unmet medical needs.

References

Comprehensive Application Notes and Protocols: Synthesis, Characterization, and Biological Evaluation of Piperidin-2-imine Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Piperidine and its derivatives represent privileged structural motifs in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved pharmaceuticals. The incorporation of an imine functionality (-C=N-) at the piperidin-2 position creates a versatile chemical entity known as piperidin-2-imine, which serves as a key intermediate in organic synthesis and exhibits diverse pharmacological properties. This hybrid structure combines the favorable characteristics of the saturated nitrogen heterocycle with the reactive versatility of the imine group, enabling interactions with various biological targets. The piperidine ring itself is one of the most common nitrogen heterocycles found in FDA-approved drugs, contributing to pharmacological activity through its ability to modulate solubility, bioavailability, and target binding affinity [1] [2].

The imine functional group, also referred to as a Schiff base, introduces unique electronic properties and chemical reactivity that significantly influence the biological profile of piperidine derivatives. Imines are nitrogen analogues of aldehydes and ketones, featuring a carbon-nitrogen double bond (C=N) that replaces the carbonyl group (C=O) [3]. This structural modification creates molecules with enhanced nucleophilic character at the nitrogen atom while maintaining electrophilic properties at the carbon atom of the imine bond. The presence of the imine linkage in this compound complexes facilitates their role as coordination centers for metal ions, enabling the formation of complexes with potential catalytic and therapeutic applications. Furthermore, the imine group can participate in various biological interactions, including hydrogen bonding with enzyme active sites and reversible covalent binding with target proteins, making this compound derivatives valuable scaffolds in drug discovery programs [4].

Synthetic Methodologies for this compound Derivatives

Conventional Synthesis Approaches

The synthesis of this compound derivatives typically employs well-established condensation reactions between appropriate piperidine precursors and primary amines. The most direct method involves the reaction of piperidin-2-one derivatives with primary amines under acid-catalyzed conditions, which proceeds through a nucleophilic addition-elimination mechanism. Alternatively, functionalized piperidines containing an aldehyde or ketone group at the 2-position can undergo condensation with primary amines to yield the desired imine products. This transformation represents a classic example of a condensation reaction, where the carbonyl compound reacts with the primary amine, eliminating a molecule of water (H₂O) in the process [3]. The reaction proceeds efficiently when conducted in anhydrous solvents such as ethanol or tetrahydrofuran, often with the addition of a catalytic amount of an acid such as p-toluenesulfonic acid or with molecular sieves to sequester the water byproduct and shift the equilibrium toward imine formation.

The mechanism of imine formation follows a well-established pathway involving multiple proton transfer steps, which can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) [3]. Initially, the carbonyl oxygen of the piperidin-2-one derivative undergoes protonation, enhancing the electrophilicity of the carbonyl carbon. The amine nucleophile then attacks this activated carbon, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of water lead to the formation of the iminium ion, which finally undergoes deprotonation to yield the neutral imine product. This mechanistic pathway underscores the importance of acid catalysis in facilitating both the addition step (by enhancing electrophilicity) and the elimination step (by providing a better leaving group). The equilibrium nature of this reaction necessitates the removal of water to drive the reaction to completion, typically achieved through azeotropic distillation or the use of dehydrating agents such as molecular sieves or magnesium sulfate [3].

Modern and Green Synthesis Methods

Recent advances in synthetic methodology have introduced more sustainable and efficient approaches for constructing this compound derivatives. Electrochemical synthesis in flow microreactors has emerged as a promising green alternative to conventional methods, offering several advantages including mild reaction conditions, reduced reliance on toxic catalysts, and improved selectivity. This approach leverages the principles of electroreductive cyclization using imines and dihaloalkanes as starting materials, with the reaction proceeding through a series of electron transfer and cyclization steps [5]. The large surface-to-volume ratio of microreactors enables efficient mass and heat transfer, resulting in enhanced reaction rates and yields compared to traditional batch reactors. Specifically, the electroreductive cyclization of benzylideneaniline with 1,4-dibromobutane has been successfully demonstrated to produce 1,2-diphenylpiperidine derivatives in good yields, with the optimal cathode material being glassy carbon, which prioritizes the reduction of the imine even in the presence of organic halides [5].

Another innovative approach involves the functionalization of pre-formed piperidine rings through selective C-H activation, particularly at the α-position to the nitrogen atom. This strategy enables the direct conversion of N-alkyl piperidines to iminium ion intermediates, which can be subsequently trapped by various nucleophiles to yield functionalized derivatives. Key to this methodology is the Polonovski-Potier reaction, which generates iminium ions selectively from tertiary alkylamine N-oxides using acylating agents such as trifluoroacetic anhydride (TFAA) [1]. The regiochemical outcome of this elimination can be controlled by judicious choice of reaction conditions, with TFAA favoring the formation of the more thermodynamically stable iminium ion through an E1-like transition state. This approach provides exceptional endo-selectivity for six-membered N-heterocycles, enabling efficient further functionalization through the addition of diverse carbon-based nucleophiles to the iminium intermediates [1].

Table 1: Comparison of Synthetic Methods for this compound Derivatives

Method Reagents/Conditions Yield Range Advantages Limitations
Classical Condensation Aldehyde/ketone + primary amine, acid catalyst, molecular sieves 70-95% [3] Simple setup, wide substrate scope Equilibrium reaction, requires water removal
Electrochemical Reductive Cyclization Imine + dihaloalkane, THF, n-Bu₄N·ClO₄, GC cathode, 2.15 F/mol 36-47% [5] Green conditions, atom economy Specialized equipment required, optimization needed
Polonovski-Potier Reaction N-oxide + TFAA, then nucleophile Moderate to high [1] High endo-selectivity, late-stage functionalization Multiple steps to prepare N-oxide precursor

Structural Characterization and Analytical Techniques

Spectroscopic Identification

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques that provide complementary information about the molecular structure and confirmation of imine bond formation. Fourier Transform Infrared (FTIR) spectroscopy serves as a primary method for identifying the characteristic stretching vibration of the C=N bond, which typically appears in the range of 1639-1697 cm⁻¹ [4]. The precise position of this absorption band depends on the substitution pattern and electronic nature of the substituents attached to the imine carbon and nitrogen atoms. Additionally, the absence of the carbonyl stretch (around 1700 cm⁻¹) and the presence of N-H stretches (around 3300 cm⁻¹) in the starting materials provide further evidence for complete conversion to the imine product.

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about this compound derivatives, with the proton adjacent to the imine nitrogen (α to C=N) typically appearing as a distinctive signal in the range of δ 6.8-7.5 ppm in the ¹H NMR spectrum, depending on the specific substitution pattern [4]. In the ¹³C NMR spectrum, the imine carbon resonates in the region of δ 150-170 ppm, which is notably downfield compared to carbonyl carbons of amides but upfield compared to carbonyl carbons of esters or ketones. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are particularly valuable for establishing connectivity between protons and carbons and for unequivocally assigning the imine carbon signal, especially in complex molecules with multiple aromatic or aliphatic substituents.

Advanced Characterization Methods

For comprehensive structural analysis, especially of novel or complex this compound derivatives, single crystal X-ray diffraction (XRD) provides definitive proof of molecular structure and stereochemistry. This technique enables precise determination of bond lengths, bond angles, and torsion angles, revealing important details about the conformation of the piperidine ring and the geometry around the imine bond [4]. The piperidine ring typically adopts a chair conformation with the imine substituent occupying either an equatorial or axial position depending on the substitution pattern and crystal packing forces. XRD analysis has confirmed that in 2,6-disubstituted piperidin-4-one imine derivatives, the piperidine ring maintains its chair conformation with the substituents at positions 2 and 6 predominantly in equatorial orientations to minimize steric strain [4].

Mass spectrometry plays a crucial role in confirming the molecular mass and fragmentation pattern of this compound derivatives. Electron impact mass spectrometry (EIMS) typically shows a molecular ion peak [M]⁺ corresponding to the exact molecular mass of the compound, followed by characteristic fragmentation pathways that provide additional structural information [4]. Common fragmentation patterns include cleavage adjacent to the imine nitrogen, retro-Diels-Alder fragmentation of the piperidine ring, and loss of substituent groups from the imine carbon. High-resolution mass spectrometry (HRMS) enables precise determination of the elemental composition, which is particularly valuable for new compounds. Additionally, computational methods including Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the electronic structure, molecular geometry, and thermodynamic stability of these compounds, with calculated parameters often showing good agreement with experimental data [4].

Table 2: Key Spectroscopic Signals for this compound Derivatives

Analytical Technique Characteristic Features Structural Information
FTIR Spectroscopy C=N stretch: 1639-1697 cm⁻¹ [4] Confirmation of imine bond formation
¹H NMR Spectroscopy α-proton: δ 6.8-7.5 ppm [4] Substituent effects on imine bond
¹³C NMR Spectroscopy Imine carbon: δ 150-170 ppm Electronic environment of C=N bond
Mass Spectrometry Molecular ion [M]⁺, characteristic fragmentation Molecular mass, substituent identification
X-ray Diffraction Bond lengths, angles, torsion angles Absolute configuration, molecular conformation

Biological Activity and Mechanism of Action

Antioxidant and Anti-inflammatory Properties

This compound derivatives demonstrate significant free radical scavenging activity, making them promising candidates for mitigating oxidative stress-related pathologies. The antioxidant potential is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of compounds to donate hydrogen atoms or electrons to stabilize the persistent free radical DPPH⁺ [4] [6]. Structure-activity relationship studies reveal that the presence of electron-donating substituents on the aromatic rings attached to the piperidine core significantly enhances radical scavenging capacity. For instance, piperidin-4-one derivatives bearing 3,4,5-trimethoxyphenyl substituents at the 2 and 6 positions exhibit remarkable DPPH radical scavenging activity with IC₅₀ values ranging from 30.4 to 72.3 μM, with the hydrazine carbothioamide imine derivative showing the most potent effect (IC₅₀ = 30.4 μM) [4]. This enhanced activity is attributed to the ability of the sulfur atom to stabilize radical intermediates through expanded delocalization.

The anti-inflammatory activity of this compound derivatives has been demonstrated through various in vitro models, including the inhibition of protein denaturation and modulation of key inflammatory mediators. In the protein denaturation assay, piperidin-4-one imine derivatives exhibit dose-dependent inhibition of heat-induced albumin denaturation, with the hydrazine carbothioamide derivative again showing the highest potency (71.3% inhibition at 100 μM concentration) compared to the parent piperidinone (43.5%) and the oxime derivative (39.3%) [4]. The anti-inflammatory mechanism appears to involve suppression of pro-inflammatory cytokines such as IL-8 and IFN-γ, as well as downregulation of enzymes involved in inflammatory processes including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) [7]. Molecular docking studies suggest that these compounds can interact with the active sites of inflammatory enzymes through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions, with the imine nitrogen serving as a key hydrogen bond acceptor.

Anticancer Mechanisms and Signaling Pathways

This compound derivatives exhibit promising antiproliferative activity against various human cancer cell lines, with mechanisms involving induction of apoptosis, cell cycle arrest, and inhibition of metastatic potential. The alkaloid piperine, which contains a piperidine ring system, has been shown to modify cellular morphology, inhibit viability, and suppress colony formation in head and neck cancer cell lines (HEp-2 and SCC-25) [7]. Treatment with piperine promotes genotoxicity through triggering apoptosis and cell cycle arrest in the G2/M and S phases, with approximately 26.5% and 22% of cells undergoing early and late apoptosis, respectively [7]. Additionally, piperine reduces the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are key enzymes involved in tumor invasion and metastasis, thereby impeding the migratory capacity of cancer cells.

The anticancer effects of piperidine-imine compounds are mediated through modulation of multiple cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway [7]. Experimental evidence indicates that these compounds regulate the expression of extracellular signal-regulated kinase (ERK) and p38, which are crucial regulators of cell proliferation, differentiation, and survival. Additionally, they downregulate the expression of inflammatory molecules such as PTGS2 (prostaglandin-endoperoxide synthase 2, also known as COX-2) and PTGER4 (prostaglandin E receptor 4), which are frequently overexpressed in tumor microenvironments and contribute to cancer progression [7]. The interaction of this compound derivatives with sigma receptors (particularly S1R) further enhances their potential as anticancer agents, as these receptors are overexpressed in various tumors and modulate calcium signaling, lipid metabolism, and oxidative stress responses [2].

PiperidineSignalingPathways Piperidine-Imine Signaling Pathways in Cancer PiperidineImine Piperidine-2-imine Complex MAPK MAPK Pathway PiperidineImine->MAPK MMP MMP-2/9 Downregulation PiperidineImine->MMP COX2 COX-2 Downregulation PiperidineImine->COX2 S1R Sigma-1 Receptor PiperidineImine->S1R ERK ERK MAPK->ERK p38 p38 MAPK->p38 Apoptosis Apoptosis Activation ERK->Apoptosis CellCycle Cell Cycle Arrest (G2/M, S) ERK->CellCycle p38->Apoptosis p38->CellCycle Invasion Reduced Cell Invasion MMP->Invasion Inflammation Reduced Inflammation COX2->Inflammation S1R->Apoptosis

Figure 1: Signaling pathways modulated by piperidine-imine derivatives in cancer cells. These compounds interact with multiple molecular targets including MAPK signaling components, sigma receptors, and matrix metalloproteinases, leading to diverse anticancer effects.

Experimental Protocols

Synthesis of 3,3-Dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one (Precursor)

Materials: 3,4,5-Trimethoxybenzaldehyde (3.92 g, 0.02 mol), methyl isopropyl ketone (1.5 mL, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), absolute ethanol (50 mL), concentrated hydrochloric acid (5 mL), aqueous ammonia solution.

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3,4,5-trimethoxybenzaldehyde, methyl isopropyl ketone, and dried ammonium acetate in 50 mL of absolute ethanol.
  • Heat the mixture under reflux conditions with continuous stirring for 4-6 hours, monitoring reaction completion by thin-layer chromatography (TLC) using an appropriate eluent system.
  • Upon completion, allow the mixture to cool slightly and carefully add 5 mL of concentrated hydrochloric acid with continuous stirring.
  • Collect the acidic precipitates by vacuum filtration and wash with cold ethanol (2 × 10 mL).
  • Suspend the obtained solids in acetone (30 mL) and gradually add aqueous ammonia with stirring until the mixture becomes alkaline (pH ~9-10).
  • Collect the resulting precipitates by filtration, wash thoroughly with cold water, and dry under vacuum.
  • Purify the crude product by recrystallization from absolute ethanol to obtain colorless crystals.
  • Characterize the product by melting point determination (166 ± 1°C), FTIR, NMR, and mass spectrometry [4].

Yield: 88.3% Characterization: Colorless crystals; MP: 166 ± 1°C; UV λmax (MeOH): 213, 229, 268 nm; IR (KBr): 3460, 3307, 2949, 1697 (C=O), 1593, 1330, 1130, 914, 837 cm⁻¹; ¹H NMR (CDCl₃, 400 MHz): δ 6.68 (s, 2H, arom. H), 6.64 (s, 2H, arom. H), 3.959 (s, 12H, -OCH₃), 3.697 (s, 6H, -OCH₃), 2.88 (t, J = 12.8 Hz, 1H, piperidinyl H), 2.455 (d, J = 13.2 Hz, 1H, piperidinyl H), 1.984 (s, 1H(ax), CH₂), 1.594 (s, 1H(eq), CH₂), 1.208 (s, 3H, CH₃), 0.963 (s, 3H, CH₃) [4].

Synthesis of Piperidin-4-one Imine Derivatives

Materials: Piperidin-4-one precursor (0.45 g, 0.001 mol), thiosemicarbazide (0.091 g, 0.001 mol) or hydroxylamine hydrochloride (0.070 g, 0.001 mol), absolute ethanol (50 mL).

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the piperidin-4-one precursor (0.45 g, 0.001 mol) in absolute ethanol (30 mL).
  • Add the appropriate amine derivative (thiosemicarbazide for hydrazine carbothioamide or hydroxylamine hydrochloride for oxime derivative) in one portion.
  • Heat the reaction mixture under reflux conditions with continuous stirring for 3-4 hours.
  • Monitor reaction progress by TLC until the starting material is completely consumed.
  • After completion, pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
  • Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.
  • Recrystallize the crude product from absolute ethanol to obtain pure imine derivatives.
  • Characterize the products by melting point determination, FTIR, NMR, and mass spectrometry [4].

Yields: Hydrazine carbothioamide derivative: 82% (light yellow crystals; MP: 203 ± 1°C); Oxime derivative: 85% (colorless crystals; MP: 195 ± 1°C) Characterization (Hydrazine carbothioamide): IR (KBr): 3466, 2933, 2372, 2054, 1639 (C=N), 1593, 1328, 839 cm⁻¹ [4].

Electrochemical Synthesis in Flow Microreactor

Materials: Benzylideneaniline (imine, 0.06 M), 1,4-dibromobutane (0.12 M, 2.0 equiv), tetrabutylammonium perchlorate (n-Bu₄N·ClO₄, 0.14 M) as supporting electrolyte, tetrahydrofuran (THF) as solvent.

Apparatus: Electrochemical flow microreactor with glassy carbon (GC) cathode and platinum (Pt) anode, electrode distance: 40 μm, power supply, syringe pump.

Procedure:

  • Prepare the electrolyte solution containing benzylideneaniline (0.06 M), 1,4-dibromobutane (0.12 M), and n-Bu₄N·ClO₄ (0.14 M) in anhydrous THF.
  • Pump the solution through the microreactor at a flow rate of 11 mL h⁻¹ (residence time: 3.9 s) using a syringe pump.
  • Apply a constant current density of 12.7 mA cm⁻² with electricity of 2.15 F mol⁻¹.
  • Collect the effluent and remove the solvent under reduced pressure.
  • Purify the crude product by flash chromatography or recrystallization.
  • Analyze the product by HPLC, NMR, and mass spectrometry [5].

Optimal Conditions: Cathode material: glassy carbon; Electricity: 2.15 F mol⁻¹; Current density: 12.7 mA cm⁻²; Electrode distance: 40 μm; Solvent: THF; Supporting electrolyte: 0.14 M n-Bu₄N·ClO₄; Flow rate: 11 mL h⁻¹ (residence time: 3.9 s) [5].

Yield: 47% of cyclized piperidine product under optimal conditions.

ExperimentalWorkflow Piperidine-Imine Synthesis Workflow Start Starting Materials Aldehyde/Ketone + Primary Amine Condensation Acid-Catalyzed Condensation Start->Condensation DryingAgent Water Removal (Molecular Sieves) Condensation->DryingAgent PiperidineCore Piperidine-2-imine Formation DryingAgent->PiperidineCore Characterization Structural Characterization PiperidineCore->Characterization BioEvaluation Biological Evaluation Characterization->BioEvaluation

Figure 2: Experimental workflow for the synthesis and evaluation of piperidine-2-imine derivatives, highlighting key steps from starting materials to biological assessment.

Conclusion and Future Directions

This compound complexes represent versatile scaffolds in medicinal chemistry with demonstrated efficacy across multiple therapeutic areas including anticancer, antioxidant, and anti-inflammatory applications. The synthetic methodologies for these compounds have evolved from traditional condensation reactions to more sophisticated approaches such as electrochemical synthesis and C-H functionalization, offering improved selectivity and sustainability [3] [1] [5]. The presence of the imine functionality not only facilitates synthetic diversification but also contributes significantly to the biological activity through interactions with key molecular targets, particularly enzymes and receptors involved in oxidative stress and inflammatory processes.

Future research directions should focus on expanding the chemical diversity of this compound derivatives through exploration of novel substitution patterns and stereochemical variations. The development of asymmetric synthesis methods for enantiomerically pure this compound complexes would enable more precise structure-activity relationship studies and potentially enhance selectivity for biological targets. Additionally, further investigation of the molecular mechanisms underlying their biological effects, particularly their interactions with signaling pathways such as MAPK and their modulation of sigma receptor activity, will provide deeper insights for rational drug design [7] [2]. The application of these compounds in combination therapies with existing anticancer agents also represents a promising avenue for enhancing therapeutic efficacy while reducing side effects. With their established synthetic accessibility and demonstrated biological potential, this compound derivatives continue to offer exciting opportunities for the development of novel therapeutic agents addressing unmet medical needs.

References

Modern Piperidine Functionalization Protocols: Application Notes for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

The piperidine scaffold is a privileged structural motif in pharmaceutical agents, present in more than twenty classes of FDA-approved drugs [1]. Functionalization of this core structure, particularly at the endo-cyclic α-position, enables fine-tuning of critical properties including amine basicity, lipophilicity, metabolic stability, and target binding interactions [2]. This document provides detailed protocols for contemporary piperidine functionalization methodologies applicable throughout drug discovery campaigns.

Strategic Approaches to Piperidine Functionalization

The table below compares the core strategic approaches for piperidine functionalization, each offering distinct advantages:

Strategy Key Feature Typical Selectivity Representative Reagents
Iminium Ion Functionalization [2] Late-stage diversification via Polonovski-Potier-type reaction endo-Selective for N-alkyl piperidines amine N-oxides, TFAA, carbon nucleophiles
Transition-Metal-Catalyzed (TMC) C–H Activation [3] Direct C(sp³)–H bond activation C–Hα with directing groups Ru, Pd catalysts with boronic esters/acids
Organophotocatalytic Annulation [4] Atom-economical construction from acyclic precursors Forms 2-piperidinones Mes-Acr-Ph⁺ catalyst, NH₄OAc, blue LED
Metal-Free C–H Functionalization [3] Oxidative iminium ion formation C–Hα, C–Hβ, C–Hγ PIDA/I₂, tBuONO, oxoammonium salt

Detailed Experimental Protocols

Protocol 1: Endo-Selective α-Functionalization via Iminium Ions

This robust platform enables late-stage α-functionalization of N-alkyl piperidines through a sequential iminium ion formation and nucleophilic addition [2].

Workflow Diagram: Iminium Ion Functionalization

G Start Start: N-alkyl Piperidine A Step 1: N-Oxide Formation Start->A mCPBA or H₂O₂ B Step 2: Iminium Formation (Polonovski-Potier) A->B TFAA C Step 3: Nucleophilic Addition B->C Nucleophile (RMgX, RLi) End End: α-Functionalized Product C->End

Step-by-Step Procedure:

  • N-Oxide Formation: Dissolve the N-alkyl piperidine substrate (1.0 equiv) in dry dichloromethane (0.1-0.5 M) under inert atmosphere. Add m-chloroperbenzoic acid (mCPBA) (1.1 equiv) portion-wise at 0°C. Stir the reaction mixture at room temperature, monitoring by TLC until complete consumption of the starting material (typically 2-6 hours).
  • Iminium Ion Generation: Cool the solution containing the N-oxide intermediate to -78°C. Add trifluoroacetic anhydride (TFAA) (1.2-1.5 equiv) dropwise via syringe. Maintain the temperature at -78°C for 30 minutes, then allow to warm slowly to 0°C.
  • Nucleophilic Addition: At -78°C, add the carbon-based nucleophile (e.g., Grignard or organolithium reagent, 1.5-2.0 equiv) dropwise. Stir for 1-2 hours at low temperature before warming to room temperature.
  • Work-up and Purification: Quench the reaction carefully with saturated aqueous NaHCO₃ solution. Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Key Applications: Late-stage diversification of complex molecules containing N-alkyl piperidine motifs; synthesis of α-alkyl, α-aryl, and α-trifluoromethyl derivatives [2].

Protocol 2: Transition-Metal-Catalyzed C–Hα Arylation

This method enables direct C–Hα arylation using directing groups to achieve site-selectivity [3].

Workflow Diagram: C–Hα Arylation

G Substrate N-(Pyridin-2-yl)piperidine Step1 Ru-Catalyzed C–H Activation Substrate->Step1 [RuCl₂(p-cymene)]₂ Intermediate Ruthenacycle Intermediate Step1->Intermediate Step2 Transmetalation/Reductive Elimination Intermediate->Step2 Arylboronic Ester Product1 α-Arylated Piperidine Step2->Product1 Step3 Directing Group Removal Product1->Step3 H₂, Pd/C or other conditions FinalProduct Final α-Aryl Piperidine Step3->FinalProduct

Step-by-Step Procedure:

  • Reaction Setup: Charge a flame-dried Schlenk tube with 1-(pyridin-2-yl)piperidine (1.0 equiv), [RuCl₂(p-cymene)]₂ (5 mol%), and the arylboronic ester (2.0 equiv). Evacuate and backfill with argon three times.
  • Arylation Reaction: Under argon, add degassed 1,2-dichloroethane (0.1 M) and K₂CO₃ (2.0 equiv). Heat the reaction mixture at 80°C for 12-16 hours.
  • Monitoring and Work-up: Monitor reaction progress by TLC or LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.
  • Directing Group Removal: To remove the pyridyl directing group, subject the α-arylated intermediate to hydrogenation conditions (e.g., H₂ (balloon), Pd/C in methanol) or other cleavage conditions suitable for the specific molecule [3].
  • Purification: Purify the final N-alkyl α-aryl piperidine by flash chromatography.

Application Note: The pyridine directing group is highly effective for achieving α-selectivity but requires an additional removal step. Alternative transient directing strategies are under development to circumvent this limitation.

Protocol 3: Organophotocatalytic Synthesis of 2-Piperidinones

This metal-free, one-pot [1+2+3] annulation provides direct access to N-unprotected 2-piperidinones from inorganic ammonium salts [4].

Workflow Diagram: Photocatalytic 2-Piperidinone Synthesis

G Alkene1 Substituted Styrene (1) RadicalAdd Radical Addition & Cyclization Alkene1->RadicalAdd Acrylate α-Substituted Acrylate (2) Acrylate->RadicalAdd NH4OAc Ammonium Acetate (NH₄OAc) PC Photoredox Cycle NH4OAc->PC Single Electron oOxidation PC->RadicalAdd Radical Generation Product 2-Piperidinone Product RadicalAdd->Product Lactamization

Step-by-Step Procedure:

  • Reaction Setup: In a dried glass vial equipped with a magnetic stir bar, combine 4-fluoro-β,β-dimethylstyrene (1.0 equiv), methyl α-phenylacrylate (1.2 equiv), ammonium acetate (3.0 equiv), and LiBF₄ (1.0 equiv). Add a solvent mixture of acetonitrile and chlorobenzene (10:1 v/v) to achieve a 0.1 M concentration.
  • Photocatalysis: Add [Mes-3,6-t-Bu₂-Acr-Ph]⁺BF₄⁻ (2.5 mol%) to the reaction mixture. Place the vial under a blue LED strip (34 W, 455 nm) and irradiate at room temperature with vigorous stirring for 24-48 hours.
  • Reaction Monitoring: Monitor reaction progress by TLC or LC-MS. The reaction exhibits excellent chemoselectivity between the two alkene partners.
  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue directly by flash chromatography on silica gel to obtain the N-unprotected 2-piperidinone product.

Scope and Limitations: Tolerates diverse α-aryl/alkyl acrylates and various styrenes with electron-donating/withdrawing groups. The reaction provides direct access to N-H 2-piperidinones, which serve as key precursors to substituted piperidines [4].

Quantitative Data Summary for Functionalized Piperidines

The biological and physicochemical outcomes of piperidine functionalization are quantified in the following representative data:

Functionalization Type Biological Activity Quantitative Result Key Finding
Antioxidant Piperidin-4-ones [5] DPPH Radical Scavenging (IC₅₀) 30.392 μM (Compound 2) Hydrazine carbothioamide derivative showed highest activity
37.802 μM (Compound 1) Parent piperidinone shows moderate activity
72.285 μM (Compound 3) Oxime derivative showed lowest activity
Anti-inflammatory Activity [5] Protein Denaturation Inhibition 71.3% (Compound 2) Strong correlation with antioxidant potency
43.5% (Compound 1) Intermediate activity
39.3% (Compound 3) Lower activity range
Catalytic Performance [2] Endo-/Exo- Selectivity >20:1 endo (optimized) High selectivity achieved via N-oxide/TFAA pathway
Photocatalytic Synthesis [4] Reaction Yield & Diastereoselectivity Up to 99% yield, 3.7:1 dr High yielding, moderate diastereocontrol

Key Recommendations for Protocol Implementation

  • For Rapid SAR Exploration: The iminium ion functionalization protocol is ideal for generating diverse analogues from a common N-alkyl piperidine intermediate in late-stage synthesis [2].
  • For Direct C–C Bond Formation: Transition-metal-catalyzed C–H activation provides the most straightforward route to C–Hα arylated products, though directing group installation and removal must be considered [3].
  • For Scaffold Diversification: The organophotocatalytic [1+2+3] strategy offers exceptional convergence for constructing complex 2-piperidinones from simple, achiral building materials [4].
  • For Physicochemical Optimization: Incorporate electron-withdrawing groups or fluorine atoms at the α-position to modulate basicity and lipophilicity, as demonstrated by fluorinated piperidine analogs of clinical drugs [1].

Critical Safety and Operational Notes

  • Iminium Ion Protocol: Trifluoroacetic anhydride is moisture-sensitive, corrosive, and a lachrymator. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE.
  • Photocatalytic Reactions: Ensure proper heat dissipation from LED light sources to prevent solvent evaporation or thermal side reactions. Confirm the wavelength compatibility of the photoreactor with the photocatalyst absorption profile.
  • General Handling: All air- and moisture-sensitive reactions should be conducted under inert atmosphere (argon or nitrogen) using standard Schlenk techniques or glovebox methods.

The continuous development of piperidine functionalization protocols, including the recent advances in dehydrogenative coupling and photocatalytic methods, significantly expands the accessible chemical space for drug discovery. These methodologies enable more efficient synthesis of targeted compound libraries for biological evaluation.

References

Troubleshooting Guide for Low Yield in Piperidine-2-imine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Specific Issue & Solution Key Experimental Parameters & Notes

| Imine Formation Equilibrium | Issue: Reaction equilibrium favors starting materials, leading to low imine yield. [1] [2]

Solution: Shift equilibrium by removing water. Use azeotropic distillation with a Dean-Stark trap, or add drying agents (molecular sieves, magnesium sulfate). [1] [2] | • Use acid catalysis (e.g., Ti(OEt)₄, B(OCH₂CF₃)₃) to accelerate imine formation and elimination steps. [1] [2] • For the mechanism, follow the PADPED sequence: Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation. [1] | | Synthetic Method | Issue: Conventional thermal methods use toxic reagents/catalysts and can give low yields. [3] [4]

Solution: Employ alternative methods like electrosynthesis. Electroreductive cyclization in a flow microreactor improves efficiency and yield. [3] [4] | • Electrosynthesis Protocol: Use a flow microreactor with a glassy carbon (GC) cathode and Pt anode, 40 μm electrode distance, THF solvent, and 2.0 equivalents of dihaloalkane. [3] [4] • This method provides a large surface-to-volume ratio, prevents over-reduction, and allows for preparative scale synthesis. [3] | | Steric Hindrance | Issue: Using ketones (more sterically hindered) instead of aldehydes makes imine formation more difficult and slower. [1] [2]

Solution: If your synthesis allows, use an aldehyde precursor. Otherwise, extend reaction times and ensure optimal water removal. | • The order of reactivity is aldehydes > ketones. [1] [2] • Primary imines derived from ketones are called ketimines. [2] |

Workflow for Yield Optimization

The diagram below outlines a logical workflow to diagnose and address low yield issues in your experiments.

Start Low Yield in Piperidine-2-imine Synthesis Step1 Check Reaction Equilibrium: Is water being effectively removed? Start->Step1 Step2 Evaluate Synthetic Method: Are you using optimal conditions? Start->Step2 Step3 Analyze Substrate: Are you using a ketone? Start->Step3 Action1 Employ Azeotropic Distillation or Drying Agents (e.g., molecular sieves) Step1->Action1 Action2 Consider Alternative Methods: Electrosynthesis in a flow microreactor Step2->Action2 Action3 Use Aldehyde Precursor if Possible; Otherwise, extend reaction time Step3->Action3

Experimental Protocols for Key Methods

Classic Imine Formation via Reductive Amination

This is a widely used method where optimization is key. [1]

  • Reaction Setup: Dissolve your aldehyde or ketone and primary amine (1:1 molar ratio) in an anhydrous solvent like toluene or methanol.
  • Acid Catalyst & Dehydration: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a reagent like titanium(IV) ethoxide. [2] Fit the reaction flask with a Dean-Stark apparatus for azeotropic water removal.
  • Reaction Conditions: Heat the mixture under reflux with stirring for several hours until TLC analysis indicates the consumption of the starting materials.
  • Work-up: Once cooled, the imine product can often be used directly in the next step (e.g., reduction) or purified by standard methods like extraction and crystallization.
Electroreductive Cyclization in a Flow Microreactor

This modern method provides a green and efficient alternative. [3] [4]

  • Reactor Setup: Use a flow microreactor with a glassy carbon (GC) cathode and a platinum (Pt) plate anode, with an electrode distance of 40 μm.
  • Solution Preparation: Prepare an electrolyte solution containing your substrate imine (e.g., 0.06 M) and 2.0 equivalents of a terminal dihaloalkane (e.g., 1,4-dibromobutane for piperidine formation) in tetrahydrofuran (THF), with 0.14 M n-Bu₄N·ClO₄ as the supporting electrolyte.
  • Electrolysis: Pump the electrolyte through the microreactor at a controlled flow rate. Apply a current density of 12.7 mA cm⁻², passing approximately 2.15 F mol⁻¹ of electricity.
  • Work-up: Collect the effluent and concentrate under reduced pressure. Purify the crude product using standard techniques like column chromatography to isolate the piperidine derivative.

References

Piperidin-2-imine Stability: Key Factors & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary stability issues and their underlying causes.

Stability Issue Underlying Cause Resulting Problem
Hydrolytic Instability [1] Susceptibility to nucleophilic attack by water; reaction is an equilibrium that can revert to carbonyl and amine [2]. Degradation back to piperidin-2-one and the corresponding amine [1].
Oxidative Instability [3] Susceptibility of the C=N bond and the piperidine ring to reactive oxygen species. Formation of various oxidative degradation products [3].
Acid/Base Sensitivity [2] [1] Acid accelerates hydrolysis by protonating the imine nitrogen, making the carbon more electrophilic [2] [1]. Base can also catalyze hydrolysis [1]. Rapid degradation in acidic or, to a lesser extent, basic media.

The following diagram illustrates the two primary degradation pathways for piperidin-2-imine.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Piperidin2Imine This compound Hydrolysis Acid-Catalyzed Hydrolysis Piperidin2Imine->Hydrolysis Pathway 1 Oxidation Oxidation Piperidin2Imine->Oxidation Pathway 2 H2O Aqueous Medium H2O->Hydrolysis Carbonyl Piperidin-2-one Hydrolysis->Carbonyl Amine Amine Hydrolysis->Amine ROS Oxidative Stress (e.g., OH•) ROS->Oxidation Products Oxidized Products (e.g., Nitrosamines, Nitramines) Oxidation->Products

Experimental Troubleshooting Guide

Hydrolytic Degradation
  • Problem: The this compound compound is reverting to ketone and amine during work-up or in aqueous solutions.
  • Solution:
    • Anhydrous Conditions: Perform all reactions, purification, and storage under strict anhydrous conditions. Use dried solvents and an inert atmosphere (e.g., nitrogen or argon glovebox) [2].
    • Control pH: Avoid acidic environments. If possible, keep the solution at a neutral or slightly basic pH to minimize acid-catalyzed hydrolysis [1].
    • Low-Temperature Storage: Store the compound at low temperatures (e.g., -20°C or lower) in a desiccator to minimize thermal degradation.
Oxidative Degradation
  • Problem: Formation of multiple unknown impurities over time, especially upon exposure to air.
  • Solution:
    • Inert Atmosphere: Use an oxygen-free environment for handling and storage.
    • Antioxidants: Consider adding stabilizers like Butylated Hydroxytoluene (BHT) to solutions.
    • Exclude Light: Store the compound in amber vials to prevent photo-oxidation.
General Characterization and Monitoring
  • Analytical Techniques:
    • Chromatography: Use UPLC/HPLC to monitor reaction progress and check for impurities. The method should separate the imine from its hydrolysis products (ketone and amine) [4].
    • Spectroscopy:
      • NMR: Compare 1H and 13C NMR spectra with starting materials to confirm imine formation. The characteristic C=N carbon signal appears in the 13C NMR spectrum [5].
      • Mass Spectrometry (HRMS): Use high-resolution mass spectrometry to confirm the molecular ion of the imine and identify degradation products [4] [6].

Frequently Asked Questions (FAQs)

Q1: Why does my this compound show a carbonyl peak in the IR spectrum after a few days? This is a classic sign of hydrolytic degradation. The imine has partially reverted to its parent ketone (piperidin-2-one). Ensure the sample was kept dry and free from acidic contaminants. For long-term storage, synthesize and store the compound as a more stable salt form if possible [1].

Q2: Can I purify this compound using aqueous work-ups or recrystallization from water-containing solvents? No, this is not advisable. Contact with water will promote hydrolysis. Use non-aqueous purification methods such as column chromatography with dry solvents or recrystallization from anhydrous organic solvents [2].

Q3: Are there any structural modifications to make the this compound motif more stable? Yes, research indicates that incorporating electron-withdrawing substituents on the carbon or nitrogen of the imine can enhance stability. Furthermore, synthesizing a derivative like an oxime (by reacting with hydroxylamine) or a hydrazone can offer significantly greater stability compared to the primary imine [6].

References

A Framework for Determining Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Since explicit data is unavailable, you can determine appropriate storage conditions by considering the following key factors that influence chemical stability, drawing on general principles for pharmaceutical materials [1].

The table below outlines the primary factors to consider and the potential risks they pose to a compound like piperidin-2-imine.

Factor to Consider Potential Risk & Effect Proactive Storage Measure
Air & Moisture Sensitivity Hydrolysis/Oxidation: The C=N bond (imine) can be susceptible to hydrolysis, breaking down back to the original amine and carbonyl compound [2]. Store under an inert atmosphere (e.g., argon or nitrogen) and in a sealed container.
Temperature Accelerated Degradation: High temperatures can increase the rate of any decomposition reaction [1]. Refrigerate or freeze; for long-term storage, consider a freezer (-20°C).
Light Sensitivity Photodegradation: Exposure to light, especially UV light, can cause decomposition [1]. Use amber glass vials or store in a dark place.
Chemical Form Volatility/Purity: The physical state (solid vs. liquid) and purity affect stability. Ensure the container is tightly sealed to prevent loss or contamination.

This logical workflow can guide your decision-making process for storing this compound:

Start Determine Storage for This compound F1 Is the compound sensitive to air or moisture? Start->F1 A1 Store under inert gas (Argon/Nitrogen) F1->A1 Yes A2 Use airtight sealed container F1->A2 No F2 Is the compound sensitive to light? F3 What is the recommended temperature range? F2->F3 No B1 Use amber glass container or store in dark place F2->B1 Yes C1 Refrigerate (2-8°C) F3->C1 Short-term C2 Freeze (-20°C) F3->C2 Long-term A1->F2 A2->F2 B1->F3 Final Final Storage Protocol C1->Final C2->Final

References

Understanding the Reactivity of Piperidine Imines

Author: Smolecule Technical Support Team. Date: February 2026

Imines, including piperidin-2-imine, are formed by the condensation of a carbonyl compound (like a ketone) and an amine. The central challenge in handling them is their inherent reactivity with moisture.

  • Chemical Equilibrium: The formation of an imine from an amine and a carbonyl is a reversible reaction. The presence of water can drive the hydrolysis of the imine, reverting it to the starting amine and carbonyl compounds [1].
  • Electrophilic Nature: The carbon in the C=N bond of an imine is electrophilic (electron-seeking). While less reactive than a carbonyl carbon, it can be attacked by nucleophiles like water, especially under acidic conditions where the imine is protonated to form a more reactive iminium ion [1].

The diagram below illustrates this reversible reaction pathway and the vulnerability to moisture.

Technical Guide: Handling Moisture-Sensitive Compounds

The following table summarizes the core strategies for managing moisture-sensitive materials like this compound in the laboratory [2] [3] [1].

Aspect Specific Technique/Equipment Protocol & Rationale
Atmosphere Control Inert Gas Use argon or nitrogen in a glovebox or with Schlenk line techniques. Maintain positive inert gas pressure in reaction vessels to exclude air [2].
Solvent Drying Anhydrous Solvents Use commercially available anhydrous solvents or dry them yourself (e.g., distillation over sodium/benzophenone). Store over molecular sieves [3].
Reaction Setup Sealed Vessels Perform reactions under anhydrous conditions in sealed vessels, especially for elevated temperature reactions [3].
Handling & Storage Desiccator Store purified compounds in a desiccator with a suitable desiccant (e.g., phosphorus pentoxide, molecular sieves) under vacuum or inert atmosphere [3].

Experimental Protocols for Synthesis & Analysis

Protocol 1: Synthesis of Piperidine Derivatives via Mannich-Type Condensation

This is a common method for constructing the piperidine ring, which can be adapted for imine formation [3].

  • Reaction: In an oven-dried round-bottom flask under nitrogen atmosphere, dissolve the amine (e.g., ammonium acetate) and carbonyl compound (e.g., methyl isopropyl ketone) in absolute ethanol. Add the aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde). Reflux the mixture with continuous stirring.
  • Monitoring: Monitor reaction completion by TLC.
  • Work-up: Upon completion, add concentrated hydrochloric acid to obtain acidic precipitates. Separate these precipitates, wash, and suspend them in acetone.
  • Neutralization: Neutralize the suspension with aqueous ammonia. Wash the resulting precipitates with cold water.
  • Isolation: Vacuum dry the product and recrystallize from absolute ethanol [3].
Protocol 2: Qualitative Analysis for Moisture Degradation

Use these techniques to check the integrity of your compound.

  • Thin-Layer Chromatography (TLC): Monitor for the appearance of new spots, which could indicate degradation products like the parent amine and carbonyl compound [3].
  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the characteristic C=N stretch of the imine in the region of 1690-1640 cm⁻¹. A decrease in this signal or the appearance of a broad O-H stretch (~3400 cm⁻¹) or C=O stretch (~1700 cm⁻¹) suggests hydrolysis [3].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • ¹H NMR: The proton on the carbon of the C=N bond typically appears at δ 7.0-8.5 ppm. A reduction in this signal is a key indicator of degradation.
    • ¹³C NMR: The imine carbon signal usually appears at δ 150-170 ppm [3].

Frequently Asked Questions

Q1: What are the immediate visual signs that my this compound has degraded due to moisture? Look for physical changes such as oiling out (the compound fails to crystallize), formation of a cloudy solution, or the appearance of a precipitate different from your expected product solid. These can indicate the formation of new, unintended compounds from hydrolysis [3].

Q2: Can I perform the synthesis without a glovebox? Yes, a Schlenk line is a standard and effective alternative for maintaining an inert atmosphere during reactions, work-up, and short-term storage. Proper technique is critical [2].

Q3: Besides moisture, what other factors can destabilize this compound?

  • Light: Some piperidine derivatives can undergo light-induced isomerization [4].
  • Acids: Can catalyze the hydrolysis of imines by protonating the nitrogen, making the carbon more electrophilic [1].
  • Heat: High temperatures can accelerate both decomposition and undesirable side reactions.

Troubleshooting Guide

The workflow below outlines a logical sequence for diagnosing and addressing common problems with moisture-sensitive compounds.

G Start Low Yield or Impurity A Check Inert Atmosphere (Glovebox O2/H2O sensors?) Start->A B Inspect Solvents (Test with Na/benzophenone?) A->B Atmosphere OK E1 Problem Found A->E1 Atmosphere Faulty C Review Work-up (Prolonged exposure?) B->C Solvents Dry B->E1 Solvents Wet D Analyze Product (TLC, NMR, FTIR) C->D Work-up Quick C->E1 Work-up Prolonged E2 Root Cause Identified D->E2

References

troubleshooting piperidin-2-imine characterization

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Piperidine Compounds

The table below summarizes key techniques used in recent research for characterizing piperidine compounds and troubleshooting common issues.

Technique Application Purpose Key Experimental Parameters Troubleshooting Common Issues

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantitative analysis in biological matrices; metabolite identification [1] [2]. | Column: C18 (e.g., XBridge C18, 2.1 × 30 mm, 3.5 µm) [1]. Mobile Phase: Acetonitrile/water with 0.1% formic acid (gradient) [1]. Ionization: ESI in positive mode [1]. | Low retention: Use mixed-mode columns combining reversed-phase and cation-exchange mechanisms [3]. | | Tandem Mass Spectrometry (ESI-MS/MS) | Structural elucidation via fragmentation patterns [4] [2]. | Fragmentation Gas: N₂ [4]. Observation: Neutral losses (e.g., H₂O, CH₃COOH) are major pathways [4]. | | | Infrared Ion Spectroscopy (IRIS) | Distinguishing between isomeric structures that MS/MS cannot resolve [2]. | Process: IR spectrum of mass-isolated ions is obtained and matched to quantum-chemically predicted spectra [2]. | |

Detailed Experimental Protocols

Protocol 1: LC-MS/MS for Quantitative Analysis in Serum [1]

This method is designed for sensitive and specific quantification of piperidine compounds like the H3 receptor antagonist DL76.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 100 µL of rat serum into a centrifuge tube.
    • Add 10 µL of internal standard (IS) working solution (e.g., Pentoxifylline at 2.5 µg/mL).
    • Add 1 mL of ethyl acetate (no pH adjustment).
    • Shake mechanically for 20 minutes.
    • Centrifuge at 3,000 rpm for 15 minutes.
    • Transfer 0.5 mL of the organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 37°C.
    • Reconstitute the dry residue with 100 µL of a 50:50 (v/v) acetonitrile/water mixture.
    • Inject a 10 µL aliquot into the LC-MS/MS system.
  • LC-MS/MS Analysis:

    • Column: XBridge C18 (2.1 × 30 mm, 3.5 µm).
    • Mobile Phase: A) Acetonitrile with 0.1% formic acid; B) Water with 0.1% formic acid.
    • Gradient: Start at 100% B, linear gradient to 70% B over 8 min, hold for 1 min, then return to initial conditions.
    • Flow Rate: 0.3 mL/min.
    • Mass Detection: ESI in positive mode; Selected Reaction Monitoring (SRM) transitions, e.g., m/z 276 → 98 for DL76.
Protocol 2: Mixed-Mode LC for Polar N-Heterocycles [3]

This method is crucial for analyzing highly polar piperidine derivatives that show poor retention on standard C18 columns.

  • Column: Primesep 200 (or equivalent mixed-mode column with cation-exchange and reversed-phase properties).
  • Eluent: Water/Acetonitrile mixture acidified with formic acid.
  • Mechanism: Retention is controlled by a combination of reversed-phase interactions (with the neutral species) and cation-exchange interactions (with the protonated species). Adjusting the acetonitrile ratio and formic acid concentration allows for precise control over retention and separation.
  • Detection: Coupled with MS detection in positive ESI mode.

Workflow for Structural Elucidation

For a complex characterization problem, such as identifying an unknown piperidine-based metabolite, follow this integrated workflow:

Start Start: Unknown Piperidine Compound LCMS LC-MS/MS Preliminary Analysis Start->LCMS MSMS ESI-MS/MS Fragmentation LCMS->MSMS IsoCheck Are there potential isomers? MSMS->IsoCheck IRIS Infrared Ion Spectroscopy (IRIS) IsoCheck->IRIS Yes End Confident Structural Identification IsoCheck->End No DBMatch Match to Reference/ In-Silico Spectra IRIS->DBMatch DBMatch->End

Frequently Asked Questions

  • Why is my polar piperidine compound not retained on a standard C18 column? Piperidine is a strong base (pKa ~11.1) and is fully protonated and charged at typical mobile phase pH, causing poor retention on pure reversed-phase columns [3]. Solution: Use a mixed-mode chromatography column that combines reversed-phase and cation-exchange mechanisms to effectively retain and separate the compound [3].

  • What does a neutral loss of water in the MS/MS spectrum of a piperidine alkaloid indicate? Neutral loss of water (H₂O) or acetic acid (CH₃COOH) is a major fragmentation pathway for piperidine alkaloids like (-)-cassine and their derivatives [4]. This pattern provides valuable information about the presence of specific functional groups (like hydroxyl groups) and can confirm the proposed stereochemistry.

  • How can I distinguish between structural isomers of a piperidine compound when MS/MS yields nearly identical fragments? This is a known limitation of MS/MS. Solution: Infrared Ion Spectroscopy (IRIS) is an emerging solution. It provides a unique IR fingerprint for a mass-isolated ion, allowing you to differentiate between isomers by matching the experimental spectrum to in-silico predicted spectra of candidate structures [2].

References

optimizing piperidin-2-imine reaction conditions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Synthesis Challenges

Here are answers to specific issues researchers might encounter, presented in an FAQ format.

Q: My piperidin-2-imine intermediate is unstable and decomposes before I can use it. How can I stabilize it?

A: A 2023 study describes a method to form a stable, isolable complex by reacting the imine with boron trifluoride etherate (BF₃•OEt₂). This imine-BF₃ complex significantly enhances stability, allowing for storage at -20 °C for over a year without decomposition. The complex also shows superior reactivity, enabling reactions with organozinc and organomagnesium nucleophiles at ambient temperatures instead of cryogenic conditions [1].

Q: I am concerned about the potential toxicity of my final compound. Could the piperidine ring be forming reactive intermediates?

A: Yes, the piperidine ring can be a structural alert for toxicity. Research on the drug Tepotinib has shown that metabolic oxidation of a piperidine ring can lead to the formation of iminium ion intermediates. These reactive species can be trapped and identified using potassium cyanide (KCN) to form stable cyano adducts, which are then characterized by LC-MS/MS [2]. This bioactivation pathway is a recognized concern in drug development.

Optimization Protocols & Reaction Conditions

The table below outlines the optimized protocol for generating and using the imine-BF₃ complex, based on the recent study [1].

Step Description Key Parameters & Conditions

| 1. Imine Formation | Dehydrohalogenation of ( N )-bromoamine | Base: CsOH•H₂O Catalyst: 18-crown-6 (10 mol%) Solvent: Toluene Stirring Rate: 800 RPM [1] | | 2. Complexation | Formation of imine-BF₃ complex | Reagent: Boron trifluoride etherate (BF₃•OEt₂) Reaction Time: ~4 hours total from parent amine [1] | | 3. Nucleophilic Addition | Reaction with organometallics | Nucleophiles: Organozinc or Grignard reagents Temperature: Ambient (non-cryogenic) [1] |

Experimental Workflow for Reactive Intermediate Screening

For researchers needing to screen compounds for reactive iminium ion formation, the following workflow, based on the study of Tepotinib, provides a detailed methodology [2].

Start Start: In vitro Incubation HLM Incubate with Human Liver Microsomes (HLM) Start->HLM Trapping Add Trapping Agent (KCN) HLM->Trapping Analysis LC-MS/MS Analysis Trapping->Analysis Detection Detect Stable Cyano Adducts Analysis->Detection Confirm Confirm Iminium Intermediate Detection->Confirm

Objective: To confirm the formation of reactive iminium intermediates via piperidine metabolism and trap them for identification [2].

Detailed Procedure:

  • Incubation: Generate Phase I metabolites by incubating the test compound with Human Liver Microsomes (HLM) and necessary co-factors [2].
  • Trapping: Include potassium cyanide (KCN) in the incubation mixture. KCN acts as a nucleophile that reacts with the electrophilic iminium intermediate to form a stable, characterizable cyano adduct [2].
  • Analysis: Analyze the mixture using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS).
  • Identification: Characterize the structures of the formed cyano adducts based on their mass spectra. The successful identification of these adducts confirms the generation of iminium ion intermediates during metabolism [2].

References

Understanding the Molecule and Its Stability

Author: Smolecule Technical Support Team. Date: February 2026

Piperidin-2-imine is a cyclic imine. Understanding the general reactivity of imines is key to predicting and preventing their decomposition.

  • Core Reactivity: The carbon-nitrogen double bond (C=N) in imines is polar and makes the carbon atom electrophilic, meaning it is susceptible to attack by nucleophiles, most notably water [1] [2].
  • Primary Decomposition Pathway: Hydrolysis: The most common reaction leading to the decomposition of imines is hydrolysis, which is the reverse of their formation. In the presence of water (especially under acidic conditions), imines revert to their parent carbonyl compound (a ketone or aldehyde) and a primary amine [1] [2].
  • Basicity: Imines are more basic than their carbonyl counterparts and can be protonated to form iminium salts. While this makes them even more electrophilic, controlling protonation is a key factor in their stability [2].

Troubleshooting Guide: Prevention Strategies

Based on these chemical principles, the following table outlines common issues and strategies to mitigate this compound decomposition.

Issue / Decomposition Cause Preventive Measures & Handling Protocols
Hydrolysis by Moisture [1] [2] Use anhydrous solvents; perform reactions under inert atmosphere (e.g., N₂ or Ar); use molecular sieves to sequester water.
Acid-Catalyzed Hydrolysis [1] [2] Control pH, often by maintaining neutral or basic conditions; avoid acidic additives unless required for a specific reaction.
Oxidative Degradation Store under an inert atmosphere; use antioxidants like BHT where applicable; purge solvents of oxygen.
Thermal Degradation [3] Store at lower temperatures (e.g., refrigerated); avoid prolonged exposure to high temperatures during synthesis.
Dimerization or Oligomerization Store as dilute solutions if the solid state is problematic; avoid prolonged storage by using the compound soon after preparation.

Experimental Workflow for Handling

The following diagram summarizes a general experimental workflow for the synthesis and handling of this compound to minimize decomposition.

Start Start Synthesis Inert Perform under inert atmosphere (N₂/Ar) Start->Inert Anhydrous Use anhydrous solvents and reagents Inert->Anhydrous DryingAgent Employ drying agents (e.g., molecular sieves) Anhydrous->DryingAgent ControlpH Control reaction pH (avoid acidic conditions) DryingAgent->ControlpH Synthesize Synthesize this compound ControlpH->Synthesize Store Store compound Synthesize->Store Option1 Option: Store as solid under inert gas, cold & dark Store->Option1 Option2 Option: Store in dilute anhydrous solution Store->Option2 Use Use immediately in next reaction step Option1->Use Option2->Use

Suggested FAQ Section

Here are some potential Frequently Asked Questions that you could include in your support center.

Q: What is the most critical factor in preventing this compound decomposition during storage? A: The most critical factor is protection from moisture. Storing the compound in a tightly sealed container under an inert atmosphere (like nitrogen or argon), with the addition of a desiccant, is highly recommended. For long-term storage, low temperatures are beneficial.

Q: Can I isolate and characterize this compound by standard methods? A: This can be challenging due to its reactivity. While NMR and IR spectroscopy can be used, they must be performed on freshly prepared, pure samples handled under controlled conditions. In many synthetic pathways, this compound is not isolated but is instead generated and used in situ for subsequent reactions, which is often the most practical approach [4].

Q: My this compound solution has degraded. What are the expected decomposition products? A: The primary products from hydrolysis would be the corresponding cyclic aminone (e.g., piperidin-2-one) and ammonia, as the hydrolysis reverses the imine formation reaction [1] [2]. Other products from oxidation or oligomerization may also form depending on the storage conditions.

References

Troubleshooting Guide: Piperidine Selectivity Issues

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, here are common challenges and their solutions based on Structure-Activity Relationship (SAR) studies:

Problem & Symptom Root Cause Solution & Action Key Reference Compound(s)
Low Target (e.g., 5-HT₂CR) Selectivity: Activity on 5-HT₂AR/5-HT₂BR causes side effects. High sequence homology between related receptor subtypes (e.g., 5-HT₂A, 5-HT₂B, 5-HT₂C). Introduce a spirocyclic system (e.g., spiro[chromene-2,4'-piperidine]) and optimize substituent position (e.g., 5-Cl, 7-Cl on chromene ring). [1] Compound 8 (7-chloro analogue) [1]
Low Isomer Selectivity: Inability to isolate or favor a single, active stereoisomer. Piperidine ring substitutions create chiral centers; synthesis yields a mixture of isomers. Employ asymmetric hydrogenation of pyridines using chiral catalysts (e.g., Iridium with P,N-ligand) to control stereochemistry. [2] N/A
hERG Channel Inhibition: Cardiotoxicity risk in early-stage compounds. Presence of structural motifs that promiscuously bind to the hERG potassium channel. Perform scaffold hopping (e.g., from aporphine to spiropiperidine) to remove or alter planar aromatic systems responsible for hERG binding. [1] Compound 8 (Low hERG inhibition) [1]
Poor Isoenzyme Selectivity: Compound inhibits both QC and isoQC equally. High structural similarity between the catalytic domains of the isoenzymes. Optimize the hydrophobic aromatic motif and its substituents to exploit subtle differences in the enzyme active sites. [3] Compound 27 (Selective for isoQC) [3]

Experimental Protocols for Selectivity Optimization

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Synthesis of Spiro[chromene-2,4'-piperidine] Derivatives

This protocol is used to create selective 5-HT₂CR agonists, as referenced in Troubleshooting Guide Problem 1. [1]

  • Objective: To synthesize a library of spiropiperidines for SAR analysis.
  • Materials: Substituted ortho-hydroxyl acetophenones, N-Boc piperidin-4-one, pyrrolidine, Sodium borohydride (NaBH₄), Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (TsOH), Palladium on carbon (Pd/C), and standard organic solvents.
  • Workflow:
    • Condensation: React substituted ortho-hydroxyl acetophenones with N-Boc piperidin-4-one in the presence of pyrrolidine to form spirane intermediates. [1]
    • Reduction: Reduce the ketone group of the intermediates using NaBH₄ to yield the corresponding alcohols. [1]
    • Elimination & Deprotection: Treat the alcohols with TsOH to perform an elimination reaction, resulting in spiro[chromene-2,4'-piperidine] derivatives after deprotection with TFA. [1] Alternatively, the intermediate can be hydrogenated (using HCl and Pd/C) to yield spiro[chromane-2,4'-piperidine]. [1]
  • Key Analysis: The bioactivity of resulting compounds (e.g., 4, 6, 8) is evaluated using a cellular calcium flux assay (FLIPR) on cells expressing human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptors. [1]
In-vitro Antioxidant Activity Assessment (DPPH Assay)

This protocol is used to evaluate the functional activity of novel piperidin compounds, providing a quantitative measure of their efficacy. [4]

  • Objective: To determine the radical scavenging activity (IC₅₀) of synthesized piperidine compounds.
  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) stable free radical is reduced by antioxidants, resulting in a color change from purple to yellow, measurable by spectroscopy.
  • Procedure:
    • Prepare a 1 µM solution of ³H-L-arginine in an assay mixture containing necessary cofactors. [5]
    • Add the inhibitor (test compound) or a DMSO control to the mixture.
    • Incubate the assay mixture for 30 minutes at room temperature.
    • Quench the reaction by adding a slurry of Dowex 50W-K8 resin to remove unreacted substrate.
    • Measure the concentration of the ³H-L-citrulline product in the supernatant using a scintillation counter. [5]
  • Data Analysis: Calculate the percentage inhibition of radical production compared to the control. The IC₅₀ value (concentration causing 50% inhibition) is determined from a dose-response curve. [4]

Computational & In-silico Protocols

Density Functional Theory (DFT) Calculation

This protocol is used to predict the reactivity and stability of compounds, aiding in rational design. [4]

  • Objective: To calculate optimized geometry, chemical potential, and other reactivity parameters of synthesized piperidine compounds.
  • Methodology:
    • Perform calculations using the B3LYP functional and the 6-31G(d, p) basis set. [4]
    • Analyze the calculated chemical potential (negative values indicate higher reactivity). For example, compounds can be ranked by reactivity: 2 (-0.2101) > 3 (-0.2198) > 1 (-0.2233). [4]
Molecular Docking

This protocol is used to understand the binding interactions between a ligand and its target protein, which is crucial for explaining selectivity. [1]

  • Objective: To predict the binding pose and key interactions of a spiropiperidine ligand within the active site of the 5-HT₂C receptor.
  • Methodology:
    • Use docking software (e.g., Glide in Schrödinger). [1]
    • The charged piperidine nitrogen often forms a salt bridge with ASP134 of the receptor. [1]
    • The rigid chromene scaffold can engage in edge-to-face π-π stacking with PHE327 and PHE328. [1]
    • Use results to guide the optimization of substituents on the core scaffold. [1]

Visualizing the Workflow and Strategy

The following diagram summarizes the core strategy for improving piperidine selectivity, connecting the various methods discussed.

G cluster_strategy Core Strategies for Improving Selectivity cluster_tools Key Techniques & Outcomes Start Start: Lead Compound with Selectivity Issue Strat1 Strategic Scaffold Modification Start->Strat1 Strat2 Stereochemistry Control Start->Strat2 Strat3 Computational-Guided Design Start->Strat3 T1 Spirocycle Incorporation (e.g., Spiro[chromene-2,4'-piperidine]) Strat1->T1 T3 Asymmetric Synthesis Strat2->T3 T4 Molecular Docking & DFT Calculations Strat3->T4 T2 Substituent Optimization (e.g., Halogens at 5-/7- position) T1->T2 O1 Outcome: High Target Selectivity T2->O1 O2 Outcome: Controlled Stereoisomer T3->O2 O3 Outcome: Predictive Design & Low hERG T4->O3

The experimental journey from synthesis to validation for a selective compound involves multiple, interconnected steps, as shown in the workflow below.

G S1 Starting Materials S2 Spirocyclic Intermediate (Condensation/Reduction) S1->S2 S3 Final Spiropiperidine (Elimination/Deprotection) S2->S3 S4 In-vitro Assay (e.g., FLIPR, DPPH) S3->S4 S5 In-silico Analysis (e.g., Docking, DFT) S3->S5 S6 Validated Selective Compound S4->S6 S5->S2 SAR Feedback Loop S5->S6

References

Modern Piperidine Synthesis Methods for Scale-Up

Author: Smolecule Technical Support Team. Date: February 2026

The field has moved towards more efficient and sustainable methods. The table below summarizes some key approaches relevant for scaling up, based on recent literature.

Methodology Key Feature Reported Outcome/Scale Reference
Electroreductive Cyclization (Flow) [1] Uses electrons as traceless reagents; avoids stoichiometric metal reductants. Good yields; preparative scale achieved by continuous electrolysis for ~1 hour. [1]
N-Heterocyclization with Diols [2] Ir-catalyzed reaction between primary amines and diols. Good to excellent yields. [2]
Chiral Auxiliary with Halogenated Nucleophiles [3] Uses Ellman sulfinamide auxiliary for stereocontrol; flexible route to 2-substituted piperidines. High yields and diastereomeric ratios; demonstrated on gram-scale. [3]
One-Pot Cyclocondensation [2] Reaction of alkyl dihalides with primary amines in alkaline aqueous medium. Efficient; performed under microwave irradiation. [2]
Transfer Hydrogenation of Pyridines [2] Metal-free or metal-catalyzed reduction using safe hydrogen surrogates like ammonia borane. Good yields; avoids high-pressure H₂. [2]

Workflow for Electroreductive Cyclization in Flow

Electrochemical synthesis in flow microreactors is a particularly promising green method for scale-up. The process for synthesizing piperidine derivatives via reductive cyclization of imines and dihaloalkanes can be visualized as follows:

electroreductive_flow start Reaction Setup cathode_step Cathodic Reduction Imine → Radical Anion start->cathode_step alkylation Nucleophilic Attack on Dihaloalkane cathode_step->alkylation second_reduction Second One-Electron Reduction alkylation->second_reduction cyclization Cyclization Piperidine Formation second_reduction->cyclization product Piperidine Product & Byproduct cyclization->product cathode Key Parameter: Cathode Material (Glassy Carbon) cathode->cathode_step flow_cond Key Parameter: Flow Rate & Electrode Distance flow_cond->alkylation stoichiometry Key Parameter: Dihaloalkane Equivalents (2.0 equiv optimal) stoichiometry->alkylation

Diagram: The key steps in the electroreductive cyclization pathway and critical parameters for optimization based on a model reaction. [1]

Detailed Protocol & Optimization Tips [1]

The methodology is based on a model reaction between benzylideneaniline (an imine) and 1,4-dibromobutane.

  • Reaction Setup: A microreactor with the cathode and anode directly facing each other, separated by a gap of several tens of micrometers. The electrolyte solution containing the imine and dihaloalkane is pumped through this gap.
  • Optimal Identified Conditions:
    • Cathode Material: Glassy carbon (GC) was found to be superior to platinum (Pt) or silver (Ag), as it preferentially reduces the imine over the dihaloalkane, leading to higher yields of the desired cyclized product. [1]
    • Solvent & Electrolyte: Tetrahydrofuran (THF) with n-Bu₄N·ClO₄ as the supporting electrolyte.
    • Stoichiometry: Using 2.0 equivalents of the terminal dihaloalkane relative to the imine gave the maximum yield of the piperidine product. Lower equivalents led to more hydromonomeric byproduct, while higher equivalents likely promoted competitive reduction of the excess dihaloalkane. [1]
    • Scale-Up: The system was successfully run continuously for approximately one hour to achieve a preparative scale.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a flow microreactor for electrochemical synthesis compared to a traditional batch reactor? The key advantages include a much larger electrode surface-area-to-volume ratio, which enhances the efficiency of electron transfer. It also allows for precise control of residence time, minimizes over-reduction or over-oxidation by quickly removing products from the reaction zone, and is inherently safer and more scalable. [1]

Q2: During scale-up, why is the choice of cathode material so critical? Different cathode materials have varying overpotentials for reducing specific functional groups. In the model reaction, a glassy carbon (GC) cathode favors the reduction of the imine, leading to the desired product. In contrast, a silver (Ag) cathode preferentially reduces the dihaloalkane, leaving most of the imine starting material unreacted and drastically lowering the yield. [1]

Q3: The imine functionality is central to our target. How stable are imines typically under these reaction conditions? Imines are formed from a reversible condensation between amines and carbonyls. In multicomponent reactions, they can be susceptible to hydrolysis or exchange reactions, especially in the presence of acids, bases, or other nucleophiles. [4] Ensuring anhydrous conditions is often crucial for high yields.

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low yield of cyclized product Competitive reduction of dihaloalkane. Use a glassy carbon cathode instead of Ag or Pt. [1]
High proportion of hydromonomeric byproduct Insufficient dihaloalkane; protons competing as electrophiles. Optimize stoichiometry (e.g., use 2.0 equiv of dihaloalkane). [1] Ensure anhydrous conditions.
Reaction not proceeding to completion Inefficient electron transfer. Check cathode material and surface area. In a flow system, optimize current density and reduce electrode distance. [1]
Difficulty in purifying the final piperidine Presence of close-boiling or polar byproducts. Explore the synthesis of piperidin-4-one derivatives, which can be readily functionalized into various imine derivatives (e.g., hydrazine carbothioamide, oxime) that may be easier to crystallize and purify. [5]

A Note on Piperidin-2-imine and Related Scaffolds

While direct information on This compound is limited in the search results, the chemistry of closely related scaffolds is highly informative:

  • The synthesis often relies on the reactivity of piperidin-4-one (4-piperidone) or piperidin-2-one (2-piperidone) as key intermediates. [5] [6]
  • These ketone-containing intermediates can be converted into various imine derivatives, such as oximes and hydrazones, through condensation reactions with nucleophiles like hydroxylamine or thiosemicarbazide. [5] This established reactivity suggests a potential pathway to your target molecule.

References

Computational Studies on Related Piperidine Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key computational and experimental methodologies applied to piperidine derivatives in recent studies.

Compound Class / Focus Primary Computational Methods Key Calculated Parameters & Findings Biological Activity / Target
Piperidin-4-one Derivatives [1] Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level Chemical potential, HOMO-LUMO energies (global reactivity descriptors); correlation of higher chemical potential with better antioxidant activity [1] Antioxidant (DPPH assay) and anti-inflammatory (protein denaturation) [1]
Piperidine/piperazine-based Sigma Receptor Ligands [2] [3] Molecular Docking, Molecular Dynamics (MD) Simulations, in silico physicochemical prediction Docking poses, interaction with key amino acid residues (e.g., Glu172, Asp126), predicted logP, pKa, and protonation state [2] [3] Sigma-1 Receptor (S1R) agonists; nanomolar affinity [2] [3]
Piperidine-based SARS-CoV-2 Inhibitors [4] Molecular Docking, Molecular Dynamics (MD) Simulations, MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area) Binding modes and free energy of binding with SARS-CoV-2 main protease (Mpro / 3CLpro) [4] Inhibitors of SARS-CoV-2 Mpro [4]
High-Throughput Workflow [5] DFT (B97-3c//GFN2-xTB), Machine Learning (ML) models Prediction of activation free energy (ΔG‡) for reaction catalysts; workflow for ligand discovery [5] General ligand/catalyst discovery (methodology-focused) [5]

Detailed Experimental and Computational Protocols

For the most directly relevant study on Piperidin-4-one derivatives, here is a detailed breakdown of the experimental and computational workflow [1]:

  • Synthesis & Characterization:
    • Synthesis: Compound 1 (the piperidin-4-one core) was synthesized via a one-pot Mannich condensation reaction of 3,4,5-trimethoxybenzaldehyde, methyl isopropyl ketone, and ammonium acetate in ethanol, with reflux and acid work-up [1].
    • Characterization: The structures were confirmed using modern spectroscopic techniques (IR, UV, MS, (^1)H NMR) and single-crystal X-ray diffraction (XRD) [1].
  • Computational Studies:
    • Method: Density Functional Theory (DFT) calculations were performed using the B3LYP functional and the 6-31G(d,p) basis set to optimize the molecular geometry [1].
    • Analyzed Parameters: The study focused on calculating global reactivity descriptors derived from the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. A key finding was that the chemical potential values were negative and followed the trend: Compound 2 > Compound 3 > Compound 1, indicating all were chemically reactive. This trend aligned with experimental antioxidant activity (IC₅₀ values) [1].
    • ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies were conducted to predict pharmacokinetic properties and organ toxicity [1].
  • Biological Assays:
    • Antioxidant Activity: Evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Activity was reported as IC₅₀ (the concentration required to scavenge 50% of DPPH radicals), with lower values indicating higher potency [1].
    • Anti-inflammatory Activity: Assessed via the in vitro protein denaturation method. Results were presented as percentage inhibition of protein denaturation [1].

General Workflow for Computational Analysis

The following diagram illustrates a generalized workflow for the computational studies commonly applied to these compounds, integrating the methodologies from the search results.

cluster_comp Computational Modeling Steps Start Compound Synthesis and Characterization CompModel Computational Modeling Start->CompModel MD Molecular Dynamics Simulations CompModel->MD A Structure Preparation & Optimization Analysis Data Analysis & Validation MD->Analysis B Quantum Chemical Calculations (DFT) A->B C Molecular Docking B->C

This workflow shows how different computational techniques are integrated, from initial structure preparation to final validation against experimental data [1] [2] [4].

Suggestions for Finding More Specific Information

The search results did not yield a direct comparison guide focused solely on piperidin-2-imine. To find more targeted information, you could:

  • Refine Your Search: Use specific databases like PubMed or Scopus with precise queries such as "this compound DFT" or "this compound docking".
  • Explore Reaction Databases: The high-throughput workflow mentioned in one study was based on the Cambridge Structural Database (CSD) [5]. Similar searches in crystallographic or reaction databases might yield relevant structures and data.
  • Broaden the Scope: Consider reviewing the synthetic and pharmacological applications of piperidine derivatives in general, as the methodologies used for other isomers (like piperidin-4-one) can often be adapted and applied to your specific scaffold of interest [6].

References

Comparative Analysis of Piperidine-Based Compounds in Molecular Docking

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from recent studies on various piperidine derivatives, highlighting their therapeutic targets, docking performance, and experimental validation.

Compound / Core Structure Therapeutic Target Key Docking Findings (Binding Energy/Affinity) Experimental Validation (IC₅₀/Kᵢ) Reference Compound & its Activity Study Conclusion
Benzamide Derivative 5d [1] Acetylcholinesterase (AChE) for Alzheimer's Significant hydrogen bonding with tyrosine 121 [1] IC₅₀ = 13 ± 2.1 nM [1] Donepezil (IC₅₀ = 0.6 ± 0.05 µM) [1] More potent than donepezil in vitro [1]
Compound 1 [2] Sigma-1 Receptor (S1R) for CNS disorders Ki = 3.2 ± 0.7 nM; Docking and MD simulations used [2] Ki = 3.2 ± 0.7 nM (Binding assay) [2] Haloperidol (Ki = 2.6 ± 0.4 nM) [2] High-affinity S1R agonist [2]
PB4-PB5 (Benzimidazol-piperidine) [3] Enoyl-ACP reductase (InhA) for Tuberculosis Glide Score: PB4: -9.11 kcal/mol; PB5: -9.37 kcal/mol [3] MIC = 6.25 µg/mL against M. tuberculosis [3] Isoniazid (Reference drug) [3] Potent antitubercular activity with low toxicity [3]
Piperidine-2-carbaldehyde (P2CAD) [4] Neurological Disorders (Target identified via PassOnline) Bioactive conformation confirmed via NBO analysis [4] Drug-likeness and ADMET predicted in silico [4] N/A (Computational probe) Proposed as a promising agent for neurological disorders [4]

Detailed Experimental Protocols

The following methodologies are commonly used in docking studies for piperidine derivatives:

  • Ligand and Protein Preparation [4] [1] [3]

    • Ligand Construction: The 3D structure of the piperidine compound is drawn or optimized using computational tools like GaussView or molecular builders within docking software. The structure is then energy-minimized using methods such as Austin Model 1 (AM1) or Density Functional Theory (DFT) at levels like B3LYP/6-311++G(d, p) to obtain the most stable geometry [4] [1].
    • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states.
  • Molecular Docking Execution [1] [3]

    • Docking is performed using software such as ArgusLab, Glide (Schrödinger), or AutoDock Vina. The prepped ligand is docked into the defined active site of the target protein.
    • The docking algorithm generates multiple binding poses, which are scored and ranked based on their predicted binding affinity (often in kcal/mol) or a scoring function.
  • Interaction Analysis [1]

    • The top-ranked docking poses are analyzed to identify specific interactions between the ligand and amino acid residues in the protein's binding pocket. Key interactions include:
      • Hydrogen bonding
      • Hydrophobic interactions
      • π-π stacking
      • Halogen bonds
    • Visualization software is used to map these interactions.
  • Validation and Dynamics [2] [5]

    • Protocol Validation: The docking protocol is often validated by re-docking the native co-crystallized ligand and calculating the Root-Mean-Square Deviation (RMSD) between the docked and original poses. An RMSD of <2.0 Å typically indicates a reliable method [1].
    • Molecular Dynamics (MD) Simulations: To assess the stability of the docked complex and the dynamic behavior of interactions over time, MD simulations are performed for tens to hundreds of nanoseconds [2] [5].

Workflow Visualization: From Docking to Validation

The diagram below outlines the standard computational workflow for evaluating piperidine-based drug candidates.

G Start Study Workflow Step1 Ligand Preparation (Geometry Optimization with DFT) Start->Step1 Step2 Target Protein Preparation from PDB Step1->Step2 Step3 Molecular Docking (Pose Generation & Scoring) Step2->Step3 Step4 Interaction Analysis (H-bonds, Hydrophobic, etc.) Step3->Step4 Step5 Complex Validation (Molecular Dynamics Simulations) Step4->Step5 Stable Complex? Step5->Step3 Refine Model Step6 Experimental Assay (e.g., IC₅₀, Kᵢ measurement) Step5->Step6 Promising Result

Key Insights for Research

Piperidine is a highly versatile scaffold in medicinal chemistry. The protonated nitrogen atom under physiological pH is critical for forming key ionic interactions with aspartate or glutamate residues in target proteins [2]. Substitutions on the piperidine ring and attached aromatic systems can be strategically modified to optimize binding affinity and selectivity against specific targets like AChE, sigma receptors, and bacterial enzymes [1] [2] [3].

References

piperidin-2-imine biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Piperidin-2-imine and Related Compounds

The term "this compound" describes a piperidine ring with an imine (C=NH) group at the 2-position. While specific data for this exact structure is scarce, "imine derivatives" of piperidin-4-one are noted as "an important class of compounds" with significant biological potential [1]. Much of the research and reported biological activity centers on the following related structures:

  • Piperidine & Piperine: The core piperidine skeleton is a crucial pharmacophore in many natural alkaloids and pharmaceuticals [2]. Piperine, a major alkaloid from black pepper, contains a piperidine ring and has been extensively studied for its anticancer properties [2] [3].
  • Piperidin-4-one (4-piperidone) & Piperidin-2-one (2-piperidinone): These are common intermediates for synthesizing biologically active compounds [1] [4]. Piperidin-4-one derivatives demonstrate antioxidant and anti-inflammatory activity [1], while 2-piperidinones are important core structures in many pharmaceuticals and serve as key precursors for synthesizing multi-substituted piperidines [4].

Reported Biological Activities of Related Piperidines

The following table summarizes the key biological activities and experimental findings for several piperidine-based compounds as reported in the literature. Note that "N/A" indicates that quantitative data for that specific activity was not available in the provided search results for that compound.

Compound Class / Example Reported Biological Activity Key Experimental Findings / Data (from search results)

| Piperidin-4-one Imine Derivatives [1] | Antioxidant, Anti-inflammatory | DPPH Assay (IC50): Compound 2: 30.392 µM; Compound 1: 37.802 µM; Compound 3: 72.285 µM [1]. Protein Denaturation (% Inhibition): Compound 2: 71.3%; Compound 1: 43.5%; Compound 3: 39.3% [1]. | | Piperidine & Piperine [2] | Anticancer | Mechanism: Regulates signaling pathways (STAT-3, NF-κB, PI3k/Akt); induces apoptosis; inhibits cell migration & cycle progression. Activity against breast, prostate, colon, lung, and ovarian cancer cells [2]. | | N-alkylpiperidine Derivatives [5] | Antifungal | MIC100 against C. krusei: Compound 6i: 2 µg/mL; Compound 6f: 4 µg/mL (Lower than fluconazole for 6i) [5]. | | Piperidine-based Azasugars [6] | Glucocerebrosidase (GCase) Inhibition (for Gaucher disease) | IC50 for GCase: Best ligand (compound 15): 15 µM [6]. | | Piperine Derivatives [7] | PPARγ Agonist (for diabetes) | IC50: Compound 2a: 2.43 µM (compared to Rosiglitazone at 5.61 µM) [7]. | | Piperidine Diamine Derivatives [8] | Factor Xa Inhibition (anticoagulant) | Experimental Data: N/A [8]. |

Key Experimental Protocols

The methodologies from the research on piperidin-4-one derivatives can serve as a reference for evaluating related compounds [1].

In-vitro Antioxidant Activity (DPPH Assay)
  • Principle: Measures the free radical scavenging ability of a compound.
  • Protocol: A solution of the test compound is mixed with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The mixture is incubated in the dark at room temperature, and the decrease in absorbance is measured at a specific wavelength (e.g., 517 nm). The IC50 value (concentration required to scavenge 50% of DPPH radicals) is calculated from the dose-response curve [1].
In-vitro Anti-inflammatory Activity (Protein Denaturation Method)
  • Principle: Evaluates the ability of a compound to inhibit the thermal denaturation of proteins, such as bovine serum albumin (BSA).
  • Protocol: A reaction mixture containing BSA and the test compound at various concentrations is incubated at a high temperature (e.g., 72°C for 5 minutes) to induce denaturation. After cooling, the turbidity is measured spectrophotometrically (e.g., at 660 nm). The percentage inhibition of protein denaturation is calculated compared to a control [1].

Anticancer Signaling Pathways of Piperidine Alkaloids

The diagram below illustrates the molecular mechanisms by which piperidine-based compounds like piperine exert anticancer effects, as summarized from the literature [2].

G cluster_paths Piperine-Mediated Anticancer Mechanisms Piperine Piperine Inhibition Inhibition of Key Signaling Pathways Piperine->Inhibition Apoptosis Induction of Mitochondrial Apoptosis Piperine->Apoptosis CellCycle Cell Cycle Arrest Piperine->CellCycle Downstream Reduced Cell Proliferation & Survival Inhibition->Downstream Suppresses ApoptosisEffect Activation of Caspases & Cancer Cell Death Apoptosis->ApoptosisEffect Leads to CycleEffect Inhibition of Cancer Cell Proliferation CellCycle->CycleEffect Results in

Interpretation and Next Steps

The strong and diverse biological activities reported for various piperidine derivatives suggest that the this compound scaffold is likely a promising area for investigation.

  • Structure-Activity Relationship (SAR): The biological activity is highly dependent on the substituents on the piperidine core. The presence and nature of groups like the imine, as well as other aromatic or lipophilic chains, can dramatically influence potency and target specificity [1] [5] [6].
  • Finding Specific Information: To find more direct information on "this compound," you may need to consult specialized chemical and pharmaceutical databases (like SciFinder, Reaxys, or specific patent literature) using precise search terms. Exploring the chemistry of closely related piperidin-2-one and piperidin-4-one derivatives may provide the most relevant and abundant experimental data for your comparison guide.

References

Comparison of QSAR Approaches for Piperidine-Based Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes various QSAR methodologies applied to piperidine and related piperazine scaffolds, highlighting their applications, key descriptors, and statistical performance.

Scaffold / Compound Class Biological Target / Activity QSAR Method Key Molecular Descriptors Statistical Performance Citation
Fused Tricyclic Heterocycle Piperazine/piperidine D2, 5-HT1A, 5-HT2A receptor antagonism (Atypical Antipsychotics) 2D-QSAR (MLR), 3D-QSAR (CoMFA) -- CoMFA: Train set R²=0.99, Test set R²=0.74; MLR models also validated [1] [1]
Phenyl Piperidine Derivatives Dual NK1R Antagonism / Serotonin Transporter (SERT) Inhibition (Antidepressants) MLR, FA-MLR, PCR, GA-PLS Topological, geometrical, constitutional, electrostatic, quantum chemical descriptors Models validated with cross-validation, RMSEP, and RMSECV [2] [2]
Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibition 3D-QSAR (CoMSIA) Steric, Electrostatic, H-bond Donor & Acceptor fields q²=0.734, R²=0.966, indicating high predictive accuracy [3] [3]
Bicyclo ((aryl) methyl) benzamides Glycine Transporter Type 1 (GlyT1) Inhibition (Antipsychotics) MLR, MNLR H-bond donor, polarizability, surface tension, stretch/torsion energies, topological diameter Model statistically significant, descriptors physically meaningful [4] [4]
N2-(2-methoxyphenyl) pyrimidine derivatives Anaplastic Lymphoma Kinase (ALK) Inhibition (Anticancer) GFA-MLR -- R²=0.929, Q²=0.887, confirming model reliability [5] [5]
Piperidine-based derivatives Plasmodium falciparum Lactate Dehydrogenase (pLDH) Inhibition (Antimalarial) MLR, RLM (Linear); KRM, SRM (Non-linear) HOMO/LUMO energies, descriptors complying with Lipinski's rule Non-linear models (Kernel & Spline Regression) provided a better fit than linear models [6] [6]

Detailed Experimental Protocols from Key Studies

For researchers aiming to implement these methods, here is a deeper dive into the experimental workflows from two representative studies.

Protocol for Robust 2D- and 3D-QSAR on Antipsychotic Agents [1]

This study on fused tricyclic heterocycle piperazine(piperidine) derivatives provides a exemplary workflow for developing predictive models:

  • Dataset Preparation: 43 molecules with binding affinity data (Ki) for D2, 5-HT1A, and 5-HT2A receptors were taken from literature. Ki values were converted to pKi (-logKi) for analysis.
  • Molecular Modeling and Descriptor Calculation: The 3D structures of all molecules were sketched and optimized using molecular mechanics force fields (e.g., MMFF94). For 3D-QSAR, molecules were aligned based on a common template.
  • Model Development:
    • 3D-QSAR (CoMFA): A CoMFA model was generated using Partial Least Squares Regression (PLSR). The model with 5 PLSR components was selected as optimal.
    • 2D-QSAR (MLR): Multiple Linear Regression was used to build 2D models, with variable selection to identify the most relevant descriptors.
  • Model Validation: The models were rigorously validated using:
    • Internal Validation: Leave-One-Out (LOO) cross-validation to determine q² and the number of optimal components.
    • External Validation: Models were tested on a separate test set of molecules not used in training, evaluating via R² and RMSE for the test set.
Protocol for Predictive 3D-QSAR (CoMSIA) on FAAH Inhibitors [3]

This study on piperazine-carboxamides showcases a sophisticated 3D-QSAR approach:

  • Dataset and Alignment: A set of 90 irreversible inhibitors was used. The molecular alignment, critical for 3D-QSAR, was based on a common piperazine-carboxamide scaffold and key pharmacophoric features.
  • CoMSIA Field Calculation: Comparative Molecular Similarity Indices Analysis (CoMSIA) fields were calculated, which typically include:
    • Steric (characterizing occupied space)
    • Electrostatic (characterizing charge distribution)
    • Hydrophobic
    • Hydrogen-Bond Donor & Acceptor fields.
  • Statistical Analysis and Model Validation: The model was built using PLSR and underwent extensive validation:
    • Internal Validation: LOO cross-validation yielded a high q² of 0.734.
    • External Validation: High predictive R² of 0.966 for an external test set.
    • Robustness Checks: Y-randomization test was performed to rule out chance correlation.
    • Applicability Domain: The chemical space where the model makes reliable predictions was defined.

Key Methodological Insights and Visualization

The compiled research reveals several critical, overarching insights for successful QSAR studies on piperidine-like scaffolds.

cluster_1 1. Data Preparation cluster_2 2. Model Building & Validation cluster_3 3. Application & Design Start QSAR Model Development Workflow Data1 Curate Dataset from Scientific Literature Start->Data1 Data2 Calculate Molecular Descriptors Data1->Data2 Data3 Split into Training & Test Sets Data2->Data3 Model1 Apply Regression Methods (MLR, PLS, GA-PLS) Data3->Model1 Model2 Internal Validation (LOO Cross-Validation, q²) Model1->Model2 Model3 External Validation (Test Set Prediction, R²) Model2->Model3 App1 Interpret Contour Maps/ Key Descriptors Model3->App1 App2 Design New Compounds with Predicted High Activity App1->App2

Start Multi-Target Drug Design Strategy C1 Identify Shared Structural Features (e.g., Piperidine) Start->C1 C2 Develop Individual QSAR Models for Each Target C1->C2 C3 Analyze Models for Overlapping Optimal Physicochemical Properties C2->C3 C4 Design & Prioritize Compounds Predicted Active on Multiple Targets C3->C4

Future Research Directions

To address the direct gap in literature on piperidin-2-imine, future work could focus on:

  • Curating a dedicated dataset of this compound derivatives with associated biological activity data from various sources.
  • Applying the successful protocols outlined above, particularly the robust 2D and 3D-QSAR methodologies, to this specific scaffold.
  • Exploring the multi-target potential of this compound by building and comparing QSAR models for different relevant biological targets.

References

Evidence of Piperidin-2-Imine and a Relevant Synthetic Approach

Author: Smolecule Technical Support Team. Date: February 2026

The key finding is a crystal structure from the Protein Data Bank (PDB), which provides unambiguous validation of piperidin-2-imine as a stable compound. The entry details the structure of an enzyme in complex with a ligand identified as This compound (C5H10N2) [1]. This experimental structural data confirms that the molecule can be synthesized and isolated in a stable form suitable for binding studies.

Although a direct synthesis of this compound is not detailed in the results, a closely related and modern method for constructing the piperidine ring can serve as a foundation. The following table summarizes a robust electroreductive cyclization approach that could be adapted for synthesizing this compound precursors or analogs [2].

Feature Description
Reaction Type Electroreductive cyclization [2]
Key Starting Materials Imines (e.g., benzylideneaniline) and terminal dihaloalkanes (e.g., 1,4-dibromobutane) [2]
Reactor System Flow microreactor [2]
Key Advantages Avoids toxic mercury cathode; uses green electricity as reductant; efficient due to large surface-area-to-volume ratio; prevents over-reduction [2]
Reported Application Synthesis of 1,2-diphenylpiperidine (yield: up to 47%) [2]

Workflow for Synthesis and Validation

Based on the identified method, the following experimental workflow can be proposed and adapted for the synthesis and validation of this compound and its derivatives. This diagram outlines the key stages from initial reaction setup to final structure confirmation:

workflow cluster_analysis Analytical Techniques Start Reaction Setup (Flow Microreactor) A Electroreductive Cyclization Cathode: Glassy Carbon Anode: Pt Plate Solvent: THF Start->A B Reaction Quenching & Product Isolation A->B C Purification (Recrystallization, Chromatography) B->C D Structural Validation & Purity Analysis C->D E This compound or Derivative D->E D1 HPLC Analysis D->D1 D2 Mass Spectrometry (MS) D->D2 D3 NMR Spectroscopy D->D3 D4 Single-Crystal X-ray Diffraction D->D4

The workflow can be broken down into the following detailed steps and considerations:

  • Reaction Setup & Execution [2]: The core transformation would be carried out in a flow microreactor. The optimal cathode material found for similar cyclizations is Glassy Carbon (GC), as it favors the reduction of the imine precursor over the dihaloalkane. A Pt plate is typically used as the anode. The solvent is typically THF with a supporting electrolyte like n-Bu4N·ClO4.
  • Optimization Parameters [2]: To maximize the yield of the cyclized product, key parameters from the literature to optimize include:
    • Stoichiometry: Using 2.0 equivalents of the dihaloalkane relative to the imine.
    • Electricity: A charge of 2.15 F mol⁻¹.
    • Residence Time: A very short time (e.g., 3.9 seconds) in the microreactor.
  • Purification & Validation [3]: After the reaction, the product mixture is worked up and the target compound is isolated. Purification can be achieved through techniques like recrystallization from absolute ethanol. The final structure must be rigorously validated using a combination of modern spectroscopic methods and compared against the published crystal structure [1]:
    • Chromatography: HPLC to determine yield and purity [2].
    • Spectroscopy: Mass spectrometry (EIMS) for molecular mass, FTIR for functional groups (like C=N), and ¹H/¹³C NMR for structural confirmation [3].
    • Crystallography: Single-crystal X-ray diffraction (XRD) provides the most definitive proof of structure [3] [1].

Interpretation for Your Comparison Guide

For your objective comparison guide, the search results suggest the following points of comparison between synthetic methods for piperidine-2-imine and its alternatives:

  • Green Chemistry Metrics: The electroreductive method uses electricity as a clean reductant, avoiding stoichiometric metal waste [2]. This is a key advantage over traditional reductive methods using reagents like sodium borohydride or cyanoborohydride [4].
  • Efficiency & Scalability: Flow chemistry offers advantages in heat and mass transfer, precise reaction control, and potential for continuous, scalable synthesis compared to batch reactors [2].
  • Structural Verification: The guide should emphasize that any claimed synthesis of this compound must be validated by definitive structural data, with single-crystal X-ray diffraction being the gold standard [3] [1].

References

×

XLogP3

-0.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

98.084398327 g/mol

Monoisotopic Mass

98.084398327 g/mol

Heavy Atom Count

7

Wikipedia

Piperidin-2-imine

Dates

Last modified: 07-26-2023

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